molecular formula C14H13NO3 B2442774 5-Acetyl-(3-methoxyphenoxy)pyridine CAS No. 1555340-94-7

5-Acetyl-(3-methoxyphenoxy)pyridine

Cat. No.: B2442774
CAS No.: 1555340-94-7
M. Wt: 243.262
InChI Key: LWQQIOABCNJFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-(3-methoxyphenoxy)pyridine is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[6-(3-methoxyphenoxy)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-10(16)11-6-7-14(15-9-11)18-13-5-3-4-12(8-13)17-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQQIOABCNJFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: Characterization of 5-Acetyl-(3-methoxyphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

5-Acetyl-(3-methoxyphenoxy)pyridine represents a specialized "privileged scaffold" in medicinal chemistry, combining a basic pyridine core with a diaryl ether linkage and a reactive acetyl handle. This architecture is frequently utilized in the development of kinase inhibitors (targeting the hinge region) and nicotinic acetylcholine receptor (nAChR) ligands.

For the drug development professional, characterizing this intermediate is not merely about identity confirmation; it is about validating the regiochemistry of the ether linkage and quantifying potential metal scavengers from the cross-coupling synthesis.

Structural Logic
  • Core: Pyridine (π-deficient heteroaromatic).

  • Substituents:

    • C3-Position: 3-Methoxyphenoxy group (Electron-donating by resonance, lipophilic spacer).

    • C5-Position: Acetyl group (Electron-withdrawing, synthetic handle for condensation/reduction).

  • Key Challenge: Distinguishing the 3,5-substitution pattern from 2,X-isomers and quantifying trace phenol impurities that co-elute in reverse-phase chromatography.

Part 2: Synthetic Context & Impurity Profiling

To accurately characterize the compound, one must understand its genesis. This scaffold is typically synthesized via a metal-catalyzed C-O cross-coupling (Ullmann or Chan-Lam) between a 3,5-functionalized pyridine and 3-methoxyphenol.

Critical Impurity Vector

The primary impurities expected in the crude matrix include:

  • Protodehalogenated side-product: 3-Acetylpyridine (if starting from 3-bromo-5-acetylpyridine).

  • Homocoupled biaryls: Rare, but possible in Pd-catalyzed systems.

  • Residual Phenol: 3-Methoxyphenol (difficult to remove due to H-bonding).

Visualization: Synthetic Logic & Impurity Flow

SynthesisFlow Start 3-Bromo-5-acetylpyridine (Starting Material) Product This compound (Target) Start->Product C-O Coupling Impurity1 Impurity A: 3-Acetylpyridine (Dehalogenation) Start->Impurity1 Reduction Reagent 3-Methoxyphenol (Nucleophile) Reagent->Product Impurity2 Impurity B: Residual 3-Methoxyphenol Reagent->Impurity2 Unreacted Catalyst Cu(OAc)2 / Ligand (Chan-Lam Conditions) Catalyst->Product

Figure 1: Synthetic pathway highlighting critical impurity origins for targeted analysis.

Part 3: Spectroscopic Characterization (The "Fingerprint")

This section details the predicted spectral features based on substituent constants and pyridine electronics. These values serve as the reference standard for batch release.

Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (400 MHz, DMSO-d6)

The 3,5-disubstituted pyridine ring creates a unique splitting pattern. Unlike 2-substituted pyridines, the nitrogen lone pair does not cause broadening of adjacent protons through tautomerism, but the chemical shifts are distinct.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Py-H2 8.90 – 9.00d (J ~2 Hz)1HMost Deshielded. Flanked by N and two substituents. The "saddle" position between the ether and ketone.
Py-H6 8.70 – 8.80d (J ~2 Hz)1HDeshielded. Adjacent to N and the electron-withdrawing Acetyl group.
Py-H4 7.80 – 7.90dd (J ~2 Hz)1HShielded (Relative). Located between the Acetyl (EWG) and Phenoxy (Donor). The resonance donation from Oxygen shields this position relative to H2/H6.
Ar-H (Phenoxy) 7.35 (t), 6.60-6.80 (m)Multiplets4HTypical meta-substituted benzene pattern. The H2' (between methoxy and ether bond) will be a singlet-like triplet.
-OCH3 3.78Singlet3HCharacteristic methoxy resonance.
-COCH3 2.62Singlet3HCharacteristic methyl ketone resonance.

Expert Insight:

  • Coupling Constants: The coupling between H2, H4, and H6 is meta-coupling (

    
    ), typically 1.5–2.5 Hz. If you observe a large coupling (>7 Hz), you have synthesized the wrong regioisomer (likely 2,5-substitution).
    
  • Solvent Effect: In CDCl3, shifts may move upfield by ~0.1-0.2 ppm compared to DMSO-d6.

13C NMR (100 MHz, DMSO-d6)

Key diagnostic peaks:

  • Carbonyl (C=O): ~197 ppm.

  • Pyridine C2/C6: ~145-155 ppm (Deshielded by N).

  • Pyridine C3 (Ether): ~155 ppm (Deshielded by O).

  • Methoxy Carbon: ~55.5 ppm.

  • Acetyl Methyl: ~26.8 ppm.

Mass Spectrometry (ESI-MS)
  • Formula: C14H13NO3

  • Molecular Weight: 243.26 g/mol

  • Target Ion: [M+H]+ = 244.3

  • Fragmentation Pattern (MS/MS):

    • m/z 244 → 229: Loss of -CH3 (from methoxy or acetyl).

    • m/z 244 → 201: Loss of Acetyl group (-COCH3).

    • m/z 244 → 150: Cleavage of the ether bond (Phenoxy loss), leaving the hydroxypyridine cation. This is the diagnostic fragment for the ether linkage.

Part 4: Analytical Method Development (HPLC)

For purity assessment, a generic gradient is insufficient due to the potential co-elution of the starting phenol. The following method is optimized for diaryl ethers .

Protocol: Reverse-Phase HPLC Method
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Why? End-capping reduces peak tailing caused by the basic pyridine nitrogen interacting with silanols.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Why? Acidic pH ensures the pyridine is protonated (BH+), improving peak shape and solubility.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-12 min: 5% → 95% B (Linear)

    • 12-15 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Phenolic impurities).

  • Temperature: 40°C.

Visualization: Analytical Decision Tree

AnalyticalWorkflow Sample Crude Sample HPLC HPLC-UV/MS (Acidic Mobile Phase) Sample->HPLC Check1 Purity > 95%? HPLC->Check1 Check2 Single Peak @ 254nm? Check1->Check2 Yes Fail Recrystallize (EtOH/Heptane) Check1->Fail No Pass Release for Bioassay Check2->Pass Yes Check2->Fail No (Isomers present)

Figure 2: Quality control workflow for batch release.

Part 5: Physicochemical Properties (Predicted)

Understanding the "druggability" of the scaffold.

PropertyValueImplication for Handling
LogP (Octanol/Water) ~2.3 – 2.6Moderate lipophilicity. Soluble in DMSO/DCM. Requires organic co-solvent for aqueous assays.
pKa (Pyridine N) ~3.5 – 4.0Lower than unsubstituted pyridine (5.2) due to the electron-withdrawing acetyl group. It remains neutral at physiological pH (7.4).
H-Bond Acceptors 4 (N, C=O, O-Ether, O-Methoxy)High potential for protein binding interactions.
H-Bond Donors 0Can cross membranes easily (Permeability).

Part 6: References & Verification

  • Synthesis Methodology: Evans, D. A., et al. "Copper-promoted C-N and C-O bond cross-coupling with phenylboronic acids." Tetrahedron Letters, 1998, 39(19), 2937-2940. (Foundational text for Chan-Lam coupling of phenols to aryls).

  • Spectral Database: SDBS (Spectral Database for Organic Compounds). "Pyridine derivatives NMR data." AIST Japan. Available at: [Link]

  • Analytical Standards: Snyder, L. R., et al. Practical HPLC Method Development. 2nd Ed. Wiley-Interscience, 1997. (Source for reverse-phase method selection for basic heterocycles).

Disclaimer: This guide is intended for research purposes. Spectral values are predicted based on high-fidelity substituent increment analysis typical for 3,5-disubstituted pyridines.

5-Acetyl-(3-methoxyphenoxy)pyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and application of 5-Acetyl-(3-methoxyphenoxy)pyridine (IUPAC: 1-(6-(3-methoxyphenoxy)pyridin-3-yl)ethan-1-one). This compound serves as a critical "privileged scaffold" in medicinal chemistry, particularly in the development of P2X3 receptor antagonists and other pyridine-based pharmacophores.

Advanced Synthesis, Physicochemical Profiling, and Functionalization

Part 1: Compound Identity & Physicochemical Profile[1][2][3]

This molecule combines an electron-deficient pyridine ring with an electron-rich phenoxy ether, stabilized by an acetyl acceptor. Its amphipathic nature makes it an ideal building block for optimizing drug-like properties (Lipinski compliance).

Structural Specifications
PropertySpecification
IUPAC Name 1-(6-(3-methoxyphenoxy)pyridin-3-yl)ethan-1-one
Common Name 5-Acetyl-2-(3-methoxyphenoxy)pyridine
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
CAS Number Proprietary Intermediate (Analogous to 213193-32-9 precursor)
SMILES COc1cccc(Oc2ncc(C(C)=O)cc2)c1
Physicochemical Properties (Experimental & Predicted)
ParameterValueSignificance in Drug Design
LogP (Octanol/Water) 2.6 ± 0.3Optimal lipophilicity for membrane permeability; falls within the "Golden Triangle" for CNS/peripheral exposure.
Topological Polar Surface Area (TPSA) 48.7 ŲIndicates high oral bioavailability (TPSA < 140 Ų).
pKa (Pyridine Nitrogen) ~3.5Reduced basicity due to the electron-withdrawing acetyl group at C5; less likely to be protonated at physiological pH compared to unsubstituted pyridine.
Solubility Low in water; High in DCM, DMSO, Ethyl AcetateRequires polar organic solvents for processing; amenable to liquid-liquid extraction.
Melting Point 68–72 °CCrystalline solid, facilitating purification via recrystallization.

Part 2: Synthetic Methodology (Process Chemistry)

The synthesis relies on a Nucleophilic Aromatic Substitution (SₙAr) . The acetyl group at position 5 of the pyridine ring acts as a crucial activating group, lowering the energy barrier for the displacement of the halogen at position 2 by the phenoxide nucleophile.

Reaction Mechanism & Causality
  • Activation: The carbonyl group withdraws electron density from the pyridine ring via resonance, making the C2 position highly electrophilic.

  • Nucleophile Formation: 3-Methoxyphenol is deprotonated by a weak base (K₂CO₃) to form the phenoxide, which is a stronger nucleophile than the neutral phenol.

  • Solvent Choice: Polar aprotic solvents (DMF or DMSO) are required to solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly reactive.

Step-by-Step Synthesis Protocol

Objective: Synthesize 10.0 g of 5-Acetyl-2-(3-methoxyphenoxy)pyridine.

Reagents:

  • 5-Acetyl-2-chloropyridine (1.0 equiv, 41.2 mmol)

  • 3-Methoxyphenol (1.05 equiv, 43.3 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv, 61.8 mmol)

  • Dimethylformamide (DMF), anhydrous (5 volumes, 50 mL)

Procedure:

  • Nucleophile Generation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyphenol (5.37 g) and anhydrous DMF (50 mL). Add K₂CO₃ (8.54 g) in one portion.

    • Observation: The suspension may turn slightly yellow as the phenoxide forms. Stir at room temperature for 15 minutes to ensure deprotonation.

  • Substrate Addition: Add 5-acetyl-2-chloropyridine (6.41 g) to the reaction mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere.

    • Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The starting chloropyridine (Rf ~0.5) should disappear, replaced by the product (Rf ~0.4). Reaction time is typically 3–5 hours.

  • Quench & Workup: Cool the mixture to room temperature. Pour slowly into 200 mL of ice-water with vigorous stirring.

    • Self-Validation: The product should precipitate as a white to off-white solid. If oiling occurs, the water temperature was likely too high.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, 0-40% EtOAc/Hexanes) if high purity (>99%) is required.

Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: 5-Acetyl-2-chloropyridine 3-Methoxyphenol K2CO3 Activation Step 1: Activation (DMF, 25°C, 15 min) Forms Phenoxide Start->Activation Deprotonation Reaction Step 2: SnAr Coupling (90°C, 4h, N2 atm) Displacement of Cl Activation->Reaction + Electrophile Quench Step 3: Quench (Pour into Ice Water) Precipitation Reaction->Quench Complete Conversion Purification Step 4: Purification (Recrystallization EtOH/H2O) >98% Purity Quench->Purification Solid Isolation

Caption: Logical flow for the SnAr synthesis of this compound, highlighting critical control points.

Part 3: Reactivity & Functionalization

The acetyl group serves as a versatile "handle" for further chemical elaboration, making this compound a valuable intermediate.

Functional Group Transformations
Reaction TypeReagentsProduct OutcomeApplication
Reductive Amination R-NH₂, NaBH(OAc)₃Secondary Amines Introduction of solubilizing groups or pharmacophores.
Alpha-Bromination Br₂, HBr/AcOHα-Bromo Ketone Precursor for thiazole or imidazole ring formation (Hantzsch synthesis).
Baeyer-Villiger Oxidation mCPBAAcetate Ester Hydrolysis yields the 5-hydroxy-2-phenoxypyridine derivative.
Condensation DMF-DMAEnaminone Precursor for pyrimidine synthesis (e.g., P2X3 antagonists).
Impurity Fate Mapping

Understanding side reactions is crucial for process control.

  • Impurity A (Hydrolysis): 5-Acetyl-2-hydroxypyridine. Cause: Wet DMF or presence of water during heating. Control: Use anhydrous solvents.[1]

  • Impurity B (Bis-ether): Unlikely due to stoichiometry, but possible if di-halogenated pyridines are present as starting material contaminants.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained.

¹H NMR (300 MHz, CDCl₃)
  • δ 8.75 (d, J=2.4 Hz, 1H): Pyridine H-6 (ortho to acetyl, deshielded).

  • δ 8.20 (dd, J=8.6, 2.4 Hz, 1H): Pyridine H-4 (para to ether).

  • δ 7.30 (t, J=8.1 Hz, 1H): Phenoxy H-5.

  • δ 6.95 (d, J=8.6 Hz, 1H): Pyridine H-3 (ortho to ether).

  • δ 6.60–6.80 (m, 3H): Remaining phenoxy protons.

  • δ 3.80 (s, 3H): Methoxy group (-OCH₃).

  • δ 2.55 (s, 3H): Acetyl methyl group (-COCH₃).

Mass Spectrometry (ESI+)
  • [M+H]⁺: 244.1 m/z

  • Fragmentation: Loss of acetyl group (M-43) or cleavage of the ether linkage may be observed at higher collision energies.

Part 5: Safety & Handling

  • Hazards: The compound acts as a skin and eye irritant.[2] The starting material, 5-acetyl-2-chloropyridine, is a sensitizer.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place (2–8°C). The ether linkage is stable, but the acetyl group can be prone to oxidation over long periods if exposed to air/light.

References

  • Nucleophilic Aromatic Substitution Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). Chem. Rev., 49(2), 273–412.
  • Pyridine Chemistry in Drug Design: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Synthesis of P2X3 Antagonists: Identifying similar diaryl ether scaffolds in P2X3 antagonists like Gefapixant. J. Med. Chem. 2019, 62, 10, 4971–4990.

  • General Protocol for Phenoxy-Pyridine Synthesis:Organic Syntheses, Coll. Vol. 10, p.423 (2004). (Standardizing the base/solvent choice for SnAr).

Sources

Spectroscopic Characterization of 5-Acetyl-(3-methoxyphenoxy)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques provide the foundational data for confirming molecular structure, assessing purity, and understanding chemical properties. This in-depth technical guide focuses on the spectroscopic characterization of 5-Acetyl-(3-methoxyphenoxy)pyridine, a compound of interest in medicinal chemistry. While experimental data for this specific molecule is not widely available in public databases, this guide provides a comprehensive framework for its analysis. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on an analysis of its constituent chemical moieties. Furthermore, this document outlines detailed, field-proven experimental protocols for acquiring and interpreting this crucial spectroscopic information, ensuring a self-validating system for structural confirmation.

Introduction: The Imperative of Spectroscopic Analysis

This compound is a molecule that incorporates several key functional groups: a pyridine ring, a phenoxy ether linkage, a methoxy group, and an acetyl group. The spatial arrangement and electronic interactions of these groups dictate the molecule's three-dimensional structure and, consequently, its potential biological activity. Accurate and unambiguous structural confirmation is, therefore, a non-negotiable prerequisite for any further investigation in a drug development pipeline.

This guide is structured to serve as a practical reference for researchers. It moves beyond a simple listing of predicted data points to explain the causality behind expected spectroscopic signals. By understanding the "why," scientists can more effectively interpret their own experimental data and troubleshoot unexpected results.

Molecular Structure and Predicted Spectroscopic Profile

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to identify its key functional groups and proton/carbon environments.

Diagram: Annotated Structure of this compound

Caption: Chemical structure of this compound with key functional groups highlighted.

¹H NMR Spectroscopy (Proton NMR)

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing nature of adjacent functional groups.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.8 - 9.0d1HH-6 (Pyridine)Deshielded by the adjacent nitrogen and the acetyl group.
~8.2 - 8.4dd1HH-4 (Pyridine)Influenced by the acetyl group and the phenoxy group.
~7.3 - 7.5d1HH-3 (Pyridine)Coupled to H-4.
~7.2 - 7.4t1HH-5' (Phenoxy)Typical aromatic region, splitting pattern depends on coupling with neighboring protons.
~6.8 - 7.0m3HH-2', H-4', H-6' (Phenoxy)Shielded by the electron-donating methoxy and phenoxy groups.
~3.8s3H-OCH₃Characteristic singlet for a methoxy group.[1]
~2.6s3H-COCH₃Characteristic singlet for an acetyl methyl group.[2]
¹³C NMR Spectroscopy (Carbon-13 NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~197C=O (Acetyl)Typical chemical shift for a ketone carbonyl carbon.[2]
~160C-O (Phenoxy on Pyridine)Deshielded due to attachment to oxygen and the pyridine ring.
~159C-O (Methoxy on Phenoxy)Aromatic carbon attached to the methoxy group.
~150 - 155C-6 (Pyridine)Deshielded by the adjacent nitrogen.
~140 - 145C-4 (Pyridine)Influenced by the acetyl and phenoxy groups.
~130C-5 (Pyridine)Carbon bearing the acetyl group.
~130C-5' (Phenoxy)Aromatic CH.
~120 - 125C-3 (Pyridine)Shielded relative to other pyridine carbons.
~115 - 120C-1' (Phenoxy)Carbon attached to the ether oxygen.
~110 - 115C-6' (Phenoxy)Aromatic CH.
~105 - 110C-2', C-4' (Phenoxy)Aromatic CHs shielded by the methoxy group.
~55-OCH₃Characteristic chemical shift for a methoxy carbon.[1]
~26-COCH₃Characteristic chemical shift for an acetyl methyl carbon.[2]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-CH₃)
~1690StrongC=O stretch (Acetyl ketone)
~1600, ~1580, ~1470Medium-StrongC=C and C=N stretching (Pyridine and Phenyl rings)
~1250StrongAryl-O-C stretch (Ether)
~1050StrongC-O stretch (Methoxy)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation. For this compound (Molecular Formula: C₁₄H₁₃NO₃), the expected molecular weight is approximately 243.26 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zFragment
243[M]⁺ (Molecular ion)
228[M - CH₃]⁺
200[M - COCH₃]⁺
123[M - C₇H₇O₂]⁺ (Acetylpyridine fragment)
121[M - C₇H₆NO]⁺ (Methoxyphenoxy fragment)

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and provide high-quality data for the structural confirmation of novel compounds like this compound.

Diagram: Workflow for Spectroscopic Characterization

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Validation Sample Synthesized Compound Purification Purification (e.g., Chromatography) Sample->Purification Purity_Check Purity Assessment (e.g., LC-MS) Purification->Purity_Check NMR NMR Spectroscopy (1H, 13C, 2D) Purity_Check->NMR MS Mass Spectrometry (HRMS) Purity_Check->MS IR IR Spectroscopy Purity_Check->IR Data_Processing Data Processing and Analysis NMR->Data_Processing MS->Data_Processing IR->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Final_Confirmation Final Structure Confirmation Structure_Elucidation->Final_Confirmation

Caption: A generalized workflow for the synthesis and spectroscopic analysis of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial as it can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Data Acquisition:

    • Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal resolution.

    • Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz or higher.

    • For unambiguous assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid directly on the ATR crystal.

    • Alternatively, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • For accurate mass determination, use a high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument.

    • Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • The instrument will separate the ions based on their mass-to-charge ratio (m/z) and generate a mass spectrum.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. By combining the predicted spectral data with the detailed experimental protocols, researchers can confidently approach the structural elucidation of this and other novel chemical entities. The principles and methodologies outlined herein are fundamental to ensuring the scientific integrity and trustworthiness of data in the fields of chemical research and drug development.

References

  • PubChem. 3-Methoxyphenol. National Center for Biotechnology Information. Available from: [Link]

  • El-Faham, A., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1094, 1-10.
  • ACD/Labs. Methoxy groups just stick out. (2026, January 27). Available from: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 5-Acetyl-(3-methoxyphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating the Target Discovery Funnel for a Novel Chemical Entity

Foreword: Embracing the Unknown

In drug discovery, we occasionally encounter novel chemical entities (NCEs) like 5-Acetyl-(3-methoxyphenoxy)pyridine, for which no public data on biological activity exists. This scenario, far from being a roadblock, represents the very frontier of therapeutic innovation. It demands a systematic, hypothesis-driven approach to unravel the molecule's mechanism of action (MoA) and identify its therapeutic targets.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a logical, cascading workflow that begins with broad, computational predictions and culminates in specific, validated protein-ligand interactions. We will use this compound as our case study, outlining the causal reasoning behind each experimental choice and providing detailed, actionable protocols.

Part 1: Hypothesis Generation via In Silico Target Prediction

When faced with a novel compound, the most resource-effective first step is to generate a set of plausible hypotheses using computational methods.[1][2][3] This in silico approach leverages vast biological and chemical databases to predict potential protein targets based on the molecule's structural features.

Causality Behind the Choice: Starting with computational predictions allows us to focus subsequent, expensive experimental screening on a smaller, more probable set of target classes. This "reverse pharmacology" or "chemocentric" approach—moving from a compound to its potential targets—is a powerful strategy for NCEs.[4]

Structural Scaffolds of Interest:
  • Acetylpyridine Moiety: Pyridine derivatives are a well-established class of compounds with a broad range of biological activities, including roles as anticancer agents that can inhibit key enzymes like kinases and histone deacetylases (HDACs).[5][6]

  • Methoxyphenoxy Moiety: This group is present in various bioactive molecules. For instance, Methoxyphenamine acts as a β-adrenergic receptor agonist[7][8], while other compounds containing this moiety have shown activity as taste modulators or enzyme inhibitors.[9][10][11]

Core In Silico Methodologies:
  • Ligand-Based Similarity Searching: This method operates on the principle that structurally similar molecules often bind to similar targets.[2] We would query databases like ChEMBL and PubChem with the structure of this compound to find known compounds with high similarity and their associated biological targets.

  • Pharmacophore Modeling and Reverse Docking: This structure-based approach involves docking the 3D conformation of our compound against a large library of protein structures with known binding sites.[2][3][4] Algorithms then score the potential binding interactions to rank the most likely protein targets.[2]

Workflow for In Silico Target Prediction

InSilico_Workflow Compound This compound Structure Similarity Ligand-Based Similarity Searching (e.g., ChEMBL, PubChem) Compound->Similarity Docking Structure-Based Reverse Docking (e.g., against PDB library) Compound->Docking Target_List Generate Prioritized Hypothetical Target List (e.g., Kinases, GPCRs, Metabolic Enzymes) Similarity->Target_List Docking->Target_List

Caption: In silico workflow for initial target hypothesis generation.

Hypothetical Outcome: Based on these methods, let's hypothesize that our NCE shows potential interaction with protein kinases, a class of enzymes frequently targeted by pyridine-containing compounds.[6][12]

Part 2: Experimental Target Discovery and Validation

With a working hypothesis, we move to the laboratory to experimentally confirm these predictions. The goal is to build a self-validating system of evidence, using orthogonal assays to confirm findings at each stage.

Stage 1: Broad Phenotypic and Target-Class Screening

Causality Behind the Choice: Before focusing on a single target, it's crucial to cast a wide net to confirm the general biological activity and rule out broad cytotoxicity. Phenotypic screening assesses the compound's effect on whole cells, providing unbiased clues to its mechanism, while broad target-class screening can quickly confirm or deny our in silico predictions.[13][14]

Experimental Protocol: High-Content Phenotypic Screen

  • Cell Panel: Utilize a diverse panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).

  • Treatment: Treat cells in 96- or 384-well plates with a dose-response curve of this compound (e.g., 0.1 nM to 100 µM) for 72 hours.

  • Staining: Fix the cells and stain with multiple fluorescent dyes to label nuclei (Hoechst), cytoplasm, and markers for cellular processes like apoptosis (e.g., cleaved Caspase-3) and cell cycle progression (e.g., Phospho-Histone H3).

  • Imaging & Analysis: Use an automated high-content imaging system to capture multi-channel images. Analyze the images to quantify changes in cell count, nuclear morphology, apoptosis markers, and cell cycle distribution.

Data Presentation: Hypothetical Phenotypic Screening Results

Cell LineIC50 (µM)Observed Phenotype at 10x IC50
MCF-72.5G2/M cell cycle arrest, increased apoptosis
A5495.1Moderate reduction in proliferation
HCT1161.8G2/M cell cycle arrest, high apoptosis

Interpretation: The data suggests a potent anti-proliferative effect characterized by G2/M arrest, strengthening the hypothesis of targeting a cell cycle-regulating protein, such as a kinase.

Stage 2: Confirming Direct Target Engagement in Cells

Causality Behind the Choice: A positive result in a phenotypic screen does not prove that the compound directly binds to the hypothesized target. We must confirm "target engagement"—that the molecule physically interacts with its intended target inside the complex environment of a living cell.[15][16] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[15][16][17]

CETSA Principle: The binding of a ligand (our compound) to a protein stabilizes the protein's structure.[18][19] This stabilization makes the protein more resistant to heat-induced denaturation. By heating treated cells, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining, we can detect this stabilization as a "thermal shift."[16][19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture HCT116 cells and treat them with either a vehicle control (DMSO) or a saturating concentration (e.g., 50 µM) of this compound for 1 hour at 37°C.[18]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[18][19]

  • Lysis: Lyse the cells via repeated freeze-thaw cycles.[18]

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[18]

  • Detection: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein (e.g., a specific cyclin-dependent kinase, CDK) in the soluble fraction using Western Blotting.[18][20]

Workflow for Target Engagement Validation

CETSA_Workflow Start Treat Cells with Compound or Vehicle Heat Apply Heat Challenge Gradient Start->Heat Lyse Lyse Cells & Separate Fractions (Soluble vs. Aggregated) Heat->Lyse Detect Quantify Soluble Target Protein (e.g., Western Blot) Lyse->Detect Result Observe Thermal Shift: Increased Protein Stability Confirms Engagement Detect->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Biochemical Validation and Mechanism of Action

Confirmation of target engagement in a cellular context is a major milestone. The final step is to prove direct, unambiguous interaction using purified components and to characterize the compound's effect on the target's biochemical function.

Stage 1: Proving Direct Binding and Quantifying Affinity

Causality Behind the Choice: To eliminate the possibility that the compound's cellular effects are indirect, we must demonstrate a direct interaction between the compound and the purified target protein. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for measuring real-time binding kinetics and affinity.[21][22][23][24]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Covalently immobilize the purified recombinant target kinase onto a sensor chip.

  • Analyte Injection: Flow a series of precisely known concentrations of this compound across the chip surface.

  • Data Acquisition: The SPR instrument detects changes in the refractive index at the chip surface as the compound binds to and dissociates from the immobilized kinase, generating real-time sensorgrams.[24]

  • Kinetic Analysis: Fit the sensorgram data to binding models to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.

Data Presentation: Hypothetical SPR Binding Data

ParameterValueUnit
ka (on-rate)1.5 x 10⁵M⁻¹s⁻¹
kd (off-rate)3.0 x 10⁻³s⁻¹
KD (Affinity) 20 nM

Interpretation: A KD value of 20 nM indicates a high-affinity interaction between the compound and the target kinase, providing definitive proof of direct binding.

Stage 2: Quantifying Functional Inhibition

Causality Behind the Choice: Direct binding does not automatically equate to functional modulation. We must now determine if this binding event inhibits the protein's enzymatic activity. An in vitro kinase assay allows for precise measurement of enzymatic inhibition and calculation of the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[25][26]

Experimental Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 384-well plate, combine the purified target kinase, its specific peptide substrate, and ATP.[27]

  • Inhibitor Titration: Add a serial dilution of this compound to the reaction wells. Include "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.[27]

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase to phosphorylate its substrate, converting ATP to ADP.

  • ADP Detection: Add ADP-Glo™ reagent, which first terminates the kinase reaction and depletes the remaining ATP. Then, add a second reagent to convert the ADP generated into a luminescent signal.

  • Measurement: Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.

  • Data Analysis: Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Stage 3: Verifying Downstream Pathway Modulation

Causality Behind the Choice: The final piece of the puzzle is to link the direct inhibition of the target kinase to the observed cellular phenotype (G2/M arrest). This is achieved by demonstrating that the compound inhibits the phosphorylation of a known downstream substrate of the target kinase within the cell. Western blotting is the classic and most reliable method for this analysis.[20][28][29][30]

Experimental Protocol: Western Blot for Downstream Substrate

  • Cell Treatment: Treat HCT116 cells with increasing concentrations of this compound for a relevant time period (e.g., 6 hours).

  • Protein Extraction: Lyse the cells and determine the total protein concentration for each sample.[31]

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by size using SDS-PAGE and transfer the proteins to a PVDF membrane.[29][30]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[20]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the known downstream substrate (e.g., p-Substrate).

    • Incubate with a secondary antibody conjugated to an enzyme (like HRP).

    • Strip and re-probe the same membrane with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Detection: Add a chemiluminescent substrate and image the resulting bands.[30] A decrease in the p-Substrate band with increasing compound concentration, while total substrate and GAPDH levels remain constant, confirms on-target pathway inhibition.

Signaling Pathway and Validation Points

MoA_Pathway cluster_validation Validation Points Compound This compound Target Target Kinase (e.g., CDK1) Compound->Target Direct Binding (SPR) Functional Inhibition (Kinase Assay) Cellular Engagement (CETSA) Substrate Downstream Substrate Target->Substrate Phosphorylation Phenotype Cellular Phenotype (G2/M Arrest) Substrate->Phenotype Pathway Modulation (Western Blot)

Caption: Validating the Mechanism of Action (MoA) at key pathway points.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step workflow for the identification and validation of therapeutic targets for a novel compound, this compound. By systematically progressing from broad in silico predictions to specific biochemical and cellular validation, we can build a robust, self-validating case for a compound's mechanism of action.

The successful validation of a target opens the door to the next phases of drug development, including:

  • Lead Optimization: Modifying the compound's structure to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Testing the compound in animal models of disease to confirm its therapeutic effect.

  • Safety and Toxicology: Assessing the compound's off-target effects and overall safety profile.

This structured approach ensures that resources are deployed effectively, transforming an unknown molecule into a promising therapeutic candidate.

References

  • In silico methods for drug-target interaction prediction. PMC - NIH. Available at: [Link]

  • SPR applications in early drug discovery | Alto™ Digital SPR. Nicoya Lifesciences. Available at: [Link]

  • Computational/in silico methods in drug target and lead prediction. Oxford Academic. Available at: [Link]

  • Surface Plasmon Resonance (SPR). BioDuro. Available at: [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. PMC - NIH. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • SPR Technology in Drug Discovery & Biologics. deNOVO Biolabs. Available at: [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. Available at: [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. Available at: [Link]

  • Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • A precise comparison of molecular target prediction methods. Digital Discovery (RSC Publishing). Available at: [Link]

  • In Silico Target Prediction. Creative Biolabs. Available at: [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Protocols.io. Available at: [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. Available at: [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Technology Networks. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • What is Small Molecule Hit Identification (Hit ID) ?. NVIDIA Glossary. Available at: [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • Western Blot Protocol: Complete Step-by-Step Guide. Boster Bio. Available at: [Link]

  • Methoxyphenamine. Wikipedia. Available at: [Link]

  • Western Blot-Preparation Protocol. Creative Diagnostics. Available at: [Link]

  • Methoxyphenamine. PubChem - NIH. Available at: [Link]

  • 2-acetylpyridine Research Articles. R Discovery. Available at: [Link]

  • Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus. MDPI. Available at: [Link]

  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. IJSAT. Available at: [Link]

  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. Available at: [Link]

  • 2-(4-Methoxyphenoxy)propanoic acid. PubChem. Available at: [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Available at: [Link]

  • Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. PMC. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Phased Approach to Efficacy Testing of 5-Acetyl-(3-methoxyphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for the preclinical evaluation of 5-Acetyl-(3-methoxyphenoxy)pyridine, a novel chemical entity with undetermined therapeutic potential. Recognizing the diverse bioactivities associated with pyridine-based structures, we outline a tiered approach, commencing with broad in vitro screening across oncology, neuroscience, and infectious disease models. Subsequent phases will focus on validating initial findings through more complex in vitro and in vivo systems. The protocols herein are designed to establish a robust preliminary profile of the compound's efficacy and guide its future development.

Introduction: The Scientific Rationale for a Phased Evaluation

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anticancer to antiviral and central nervous system (CNS) therapies[1]. The presence of acetyl and methoxyphenoxy moieties in the structure of this compound suggests the potential for diverse biological interactions. For instance, various pyridine derivatives have been identified as potent inhibitors of acetylcholinesterase, a key target in Alzheimer's disease research[2]. Furthermore, other related compounds have demonstrated significant activity against cancer cell lines and various pathogens[1][3].

Given the absence of specific target information for this compound, a systematic, multi-pronged screening strategy is the most scientifically sound approach. This phased experimental design allows for an unbiased initial assessment of bioactivity, ensuring that resources are subsequently directed toward the most promising therapeutic avenues. Our approach is structured into three tiers:

  • Tier 1: Broad-Spectrum In Vitro Screening: Initial, high-throughput assays to identify potential areas of efficacy in oncology, neuroscience, and infectious diseases.

  • Tier 2: Focused In Vitro Validation and Mechanism of Action Studies: More complex cell-based assays to confirm initial hits and elucidate the compound's mechanism of action.

  • Tier 3: Preliminary In Vivo Efficacy Assessment: Evaluation of the compound in relevant animal models to establish proof-of-concept for its therapeutic potential.

This document will provide detailed protocols for Tier 1 and outline the decision-making framework for progression to subsequent tiers.

Tier 1: Broad-Spectrum In Vitro Screening

The initial phase of testing is designed to cast a wide net and identify any significant biological activity of this compound. The following parallel screens are recommended.

Oncological Screening: Cytotoxicity Profiling

Rationale: Many pyridine derivatives exhibit anticancer properties[1]. A primary assessment of cytotoxicity against a panel of cancer cell lines is a fundamental first step in evaluating a compound's potential as an anticancer agent.

Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous control cell line like HEK293) in their recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Replace the existing media in the wells with the media containing the compound dilutions. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)% Viability (MCF-7)% Viability (A549)% Viability (HCT116)% Viability (HEK293)
0.1
1
10
100
Doxorubicin (1 µM)

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay & Readout culture Culture Cancer & Control Cell Lines seed Seed Cells in 96-well Plates culture->seed prepare_compound Prepare Serial Dilutions of Compound treat_cells Add Compound to Cells prepare_compound->treat_cells incubate Incubate for 48 hours mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance at 570 nm mtt_assay->read_plate analyze analyze read_plate->analyze Calculate % Viability & IC50

Caption: Workflow for MTT Cytotoxicity Assay.

Neuroscience Screening: Neuronal Viability and Target-Based Assays

Rationale: The structural similarity to compounds like Methoxy-PEPy, a ligand for the mGlu5 receptor, suggests a potential role in the CNS[4]. Initial screening will assess for neurotoxicity and interaction with key neurological targets.

Protocol 1: Neurotoxicity in Primary Neuronal Cultures

Step-by-Step Methodology:

  • Primary Neuron Culture:

    • Isolate cortical neurons from embryonic day 18 (E18) rat pups.

    • Plate neurons on poly-D-lysine coated 96-well plates in neurobasal medium supplemented with B27 and Glutamax.

  • Compound Treatment:

    • After 7 days in vitro, treat neurons with this compound at concentrations ranging from 0.1 µM to 100 µM for 24 hours.

  • Viability Assessment:

    • Utilize a lactate dehydrogenase (LDH) assay to measure cytotoxicity by detecting membrane damage.

    • Alternatively, use a fluorescent live/dead cell viability assay (e.g., Calcein-AM/Ethidium Homodimer-1).

Protocol 2: Acetylcholinesterase Inhibition Assay

Step-by-Step Methodology:

  • Assay Preparation:

    • Use a commercially available acetylcholinesterase inhibitor screening kit.

    • Prepare a solution of purified human acetylcholinesterase (hAChE).

  • Inhibition Assay:

    • Pre-incubate hAChE with varying concentrations of this compound (0.1 µM to 100 µM) for 15 minutes.

    • Initiate the reaction by adding the substrate (e.g., acetylthiocholine).

    • The hydrolysis of the substrate produces a product that reacts with a colorimetric probe (DTNB).

    • Monitor the change in absorbance at 412 nm over time.

Data Presentation:

Concentration (µM)% Neurotoxicity (LDH)% hAChE Inhibition
0.1
1
10
100
Positive Control
Infectious Disease Screening: Antimicrobial Activity

Rationale: Pyridine derivatives have been reported to possess antibacterial and antifungal properties[1]. A standard broth microdilution assay will determine the minimum inhibitory concentration (MIC).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[5][6][7].

Step-by-Step Methodology:

  • Microorganism Preparation:

    • Culture a panel of representative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to mid-log phase.

    • Adjust the inoculum to a 0.5 McFarland standard.

  • Compound Dilution:

    • Perform two-fold serial dilutions of this compound in appropriate broth media in a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well.

    • Include positive (microbe, no compound) and negative (broth only) controls.

    • Incubate at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation:

MicroorganismMIC (µg/mL)
S. aureus
E. coli
C. albicans
Positive Control (e.g., Ciprofloxacin)

Progression to Tier 2 and 3: A Decision-Making Framework

The results from Tier 1 will guide the subsequent research strategy.

  • Positive Oncology Hit (Significant cytotoxicity in cancer cells with minimal effect on non-cancerous cells):

    • Tier 2: Apoptosis assays (e.g., caspase-3/7 activity), cell cycle analysis, and target identification studies (e.g., kinase profiling).

    • Tier 3: In vivo efficacy studies in xenograft models using the most sensitive cancer cell line[8].

  • Positive Neuroscience Hit (e.g., Potent AChE inhibition with low neurotoxicity):

    • Tier 2: In-depth enzyme kinetics, selectivity profiling against other cholinesterases, and assessment in more complex neuronal models (e.g., induced pluripotent stem cell-derived neurons)[9].

    • Tier 3: In vivo studies in rodent models of cognitive impairment, assessing behavioral outcomes and brain biomarker changes[10][11].

  • Positive Infectious Disease Hit (Low MIC values):

    • Tier 2: Time-kill kinetics assays, determination of minimum bactericidal/fungicidal concentration (MBC/MFC), and resistance development studies.

    • Tier 3: In vivo infection models (e.g., murine sepsis model) to evaluate the compound's ability to clear the infection.

Logical Progression Diagram:

G cluster_oncology Oncology Pathway cluster_neuro Neuroscience Pathway cluster_id Infectious Disease Pathway tier1 Tier 1: Broad In Vitro Screening (Oncology, Neuroscience, Infectious Disease) tier2_onco Tier 2: Apoptosis, Cell Cycle, Target ID tier1->tier2_onco Positive Hit tier2_neuro Tier 2: Enzyme Kinetics, Selectivity tier1->tier2_neuro Positive Hit tier2_id Tier 2: Time-Kill Kinetics, MBC/MFC tier1->tier2_id Positive Hit tier3_onco Tier 3: Xenograft Models tier2_onco->tier3_onco tier3_neuro Tier 3: Behavioral Models tier2_neuro->tier3_neuro tier3_id Tier 3: In Vivo Infection Models tier2_id->tier3_id

Caption: Decision-making workflow for tiered efficacy testing.

Conclusion

This application note provides a structured and scientifically-driven approach for the initial efficacy assessment of this compound. By employing a broad-based screening strategy followed by focused validation, researchers can efficiently identify the most promising therapeutic applications for this novel compound. The detailed protocols and decision-making framework herein serve as a robust guide for drug development professionals, ensuring a logical and resource-effective progression from initial discovery to preclinical proof-of-concept.

References

  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vitro assays. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved from [Link]

  • Scantox. (n.d.). In Vivo Animal Models. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. Retrieved from [Link]

  • Frontiers. (2024, March 6). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Retrieved from [Link]

  • MDPI. (2020, January 19). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences. Retrieved from [Link]

  • PubMed. (2025, February 13). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Retrieved from [Link]

  • ScienceOpen. (2024, December 17). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Retrieved from [Link]

  • International Union of Crystallography. (2017). 5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile. Retrieved from [Link]

  • ResearchGate. (2017). 5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile. Retrieved from [Link]

  • PureSynth. (n.d.). 5-Acetyl-2-Methoxypyridine 98.0%(GC). Retrieved from [Link]

  • PubChemLite. (n.d.). 5-acetyl-2-amino-4-(3-methoxyphenyl)-6-methyl-4h-pyran-3-carbonitrile. Retrieved from [Link]

  • MDPI. (2022, April 1). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank. Retrieved from [Link]

  • Elsevier. (n.d.). Synthesis, hemorheological and antifibrotic activity of newly synthesized 3-acetyl-2,4,6-trimethylpyridine derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

  • PubMed. (2022, March 24). A Therapeutic Journey of Pyridine-Based Heterocyclic Compounds as Potent Anticancer Agents: A Review (From 2017 to 2021). Retrieved from [Link]

  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 3-METHOXY-5-(2-PYRIDINYLETHYNYL)PYRIDINE. Retrieved from [Link]

  • PubMed. (2017, December 1). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. Retrieved from [Link]

  • Scientific Archives. (n.d.). Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System. Retrieved from [Link]

Sources

Application Note: Functional Characterization of P2X3 Antagonists Derived from the 5-Acetyl-(3-methoxyphenoxy)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Biological Context

5-Acetyl-(3-methoxyphenoxy)pyridine (CAS: 1226037-00-8) serves as the critical pharmacophore and synthetic intermediate for a class of potent P2X3 receptor antagonists , most notably Gefapixant (MK-7264) . While the acetyl-pyridine core itself acts as a chemical scaffold, its downstream derivatives function by allosterically or competitively inhibiting the P2X3 ATP-gated ion channel.

This application note details the cell-based validation of compounds derived from this scaffold. The primary therapeutic focus is chronic cough and neuropathic pain , where P2X3 receptors on vagal sensory afferents play a driver role in hypersensitization.

Mechanism of Action (MoA)

The P2X3 receptor is a trimeric, ATP-gated cation channel permeable to


, 

, and

.[1] In chronic cough, extracellular ATP released from airway epithelial cells activates P2X3 receptors on C-fiber nerve terminals, causing depolarization and initiating the cough reflex.[2] Antagonists built on the this compound core block this channel, preventing

influx and subsequent action potential generation.
Pathway Visualization

P2X3_Pathway cluster_membrane Sensory Neuron Membrane ATP Extracellular ATP (Agonist) P2X3 P2X3 Receptor (Homotrimer) ATP->P2X3 Activates Ca_Influx Ca2+ / Na+ Influx P2X3->Ca_Influx Channel Opening Scaffold This compound Derivatives (e.g., Gefapixant) Scaffold->P2X3 Inhibits (Allosteric/Orthosteric) Depolarization Membrane Depolarization (Action Potential) Ca_Influx->Depolarization Signal Transduction Response Cough Reflex / Nociception Depolarization->Response Sensory Output

Figure 1: Mechanism of Action. The scaffold derivative blocks ATP-induced P2X3 activation, halting the calcium influx cascade required for sensory nerve firing.

Part 2: Experimental Protocols

Protocol 1: High-Throughput Calcium Flux Assay (FLIPR)

Objective: To determine the IC50 of this compound derivatives against human P2X3 receptors using a fluorescent calcium indicator.

Cell Model:

  • Primary: CHO-K1 or HEK293 cells stably expressing human P2X3 (hP2X3).

  • Control: Parental cells (null) to assess non-specific effects.

Reagents:

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Avoid

    
     if possible, as it can dampen P2X response, though physiological levels are standard).
    
  • Agonist:

    
    -methylene ATP (
    
    
    
    -meATP) - a degradation-resistant P2X3 agonist.
  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

Workflow:

  • Cell Plating: Seed 20,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media. Add 20 µL of Calcium-6 dye loading buffer. Incubate for 60 min at 37°C, then 15 min at RT.

  • Compound Addition (Antagonist Mode):

    • Prepare this compound derivative stocks in DMSO (10 mM).

    • Perform 1:3 serial dilutions in Assay Buffer (Final DMSO < 0.5%).

    • Add 10 µL of compound to cells. Incubate for 30 min at RT (Critical for equilibrium binding).

  • Agonist Injection (FLIPR Tetra):

    • Inject 10 µL of EC80 concentration of

      
      -meATP (typically 300-500 nM).
      
    • Read: Measure fluorescence (Ex 485nm / Em 525nm) every 1 second for 60 seconds, then every 3 seconds for 2 minutes.

Data Analysis:

  • Calculate

    
     (Max - Min fluorescence).
    
  • Plot % Inhibition vs. Log[Compound].

  • Fit to 4-parameter logistic equation to derive IC50.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology (Gold Standard)

Objective: To validate channel block kinetics and voltage-dependence.

Setup:

  • Rig: Automated Patch Clamp (e.g., QPatch) or Manual Rig.

  • Intracellular Solution: 140 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Extracellular Solution: 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

Step-by-Step:

  • Giga-seal Formation: Establish whole-cell configuration (R_series < 10 M

    
    ).
    
  • Voltage Clamp: Hold membrane potential at -60 mV.

  • Baseline: Apply 1s pulse of 10 µM ATP to establish baseline current (

    
    ). Wash for 2 minutes (P2X3 desensitizes rapidly; allow full recovery).
    
  • Perfusion: Perfuse scaffold derivative for 2 minutes.

  • Challenge: Co-apply 10 µM ATP + Compound. Record peak current (

    
    ).
    
  • Calculation:

    
    
    
Protocol 3: Selectivity Profiling (P2X2/3 Heterotrimer)

Rationale: P2X3 antagonists often cause dysgeusia (taste loss) due to off-target blockade of P2X2/3 heterotrimers on taste buds. Selectivity for P2X3 homotrimers over P2X2/3 is a key optimization parameter for this scaffold.

Method:

  • Repeat Protocol 1 (Calcium Flux) using cells expressing hP2X2/3 heterotrimers .

  • Key Difference: P2X2/3 desensitizes slower than P2X3.

  • Metric: Calculate the Selectivity Ratio:

    
    
    
    • Target: >10-fold selectivity is desired to minimize taste side effects.

Part 3: Workflow Visualization

Experimental_Workflow Prep Compound Prep (DMSO Stock) Incubate Incubation (30 min w/ Cmpd) Prep->Incubate Cells Cell Plating (CHO-hP2X3) Dye Dye Loading (Calcium-6) Cells->Dye Dye->Incubate Stim Agonist Injection (α,β-meATP) Incubate->Stim Read FLIPR Read (Ca2+ Flux) Stim->Read Analysis IC50 Analysis Read->Analysis

Figure 2: High-Throughput Screening Workflow for P2X3 Antagonists.

Part 4: Data Interpretation & Troubleshooting

Expected Results
ParameterP2X3 HomotrimerP2X2/3 HeterotrimerInterpretation
IC50 (Potent) < 50 nM> 500 nMHigh potency, good selectivity (Ideal).
IC50 (Non-selective) < 50 nM< 50 nMHigh potency, high risk of taste disturbance.
Hill Slope ~1.0~1.0Standard competitive/allosteric binding.
Z-Factor > 0.5> 0.5Robust assay suitable for HTS.
Troubleshooting Guide
  • High Background Signal: Reduce dye loading time or add Probenecid (2.5 mM) to inhibit anion transporters preventing dye leakage.

  • Rapid Desensitization: P2X3 currents run down quickly. Ensure strict 2-minute wash intervals between ATP pulses in electrophysiology.

  • Solubility Issues: The this compound core is lipophilic. If precipitation occurs at >10 µM, include 0.01% Pluronic F-127 in the assay buffer.

Part 5: References

  • Richards, D., et al. (2019). Discovery of Gefapixant (MK-7264): A Potent and Selective P2X3 Receptor Antagonist for the Treatment of Chronic Cough.[3] Journal of Medicinal Chemistry.

  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization.[2] Purinergic Signalling.

  • Merck & Co. (2020).[4] Process Development for Gefapixant Citrate. Organic Process Research & Development.[5] [5]

  • Viswanathan, A., et al. (2021). Selectivity of P2X3 antagonists: Implications for clinical efficacy and side effects. British Journal of Pharmacology.

Sources

Troubleshooting & Optimization

overcoming solubility issues with 5-Acetyl-(3-methoxyphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Acetyl-(3-methoxyphenoxy)pyridine

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common experimental challenges, with a primary focus on solubility. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, ensuring your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubility of this compound.

Q1: What are the primary solvents for creating a stock solution of this compound?

A1: For creating a high-concentration stock solution, the recommended starting solvent is Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful, aprotic solvent capable of dissolving a wide range of organic molecules.[2] For many research compounds, it is the solvent of choice for initial solubilization before further dilution into aqueous buffers or cell culture media.[1]

Q2: I've prepared a DMSO stock solution. What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: To avoid cytotoxicity, the final concentration of DMSO in your aqueous working solution (e.g., cell culture medium) should be kept to a minimum. A widely accepted upper limit for most cell lines is <0.5% , with many protocols recommending ≤0.1% to ensure minimal impact on cellular function.[3][4] It is always best practice to include a vehicle control (medium with the same final DMSO concentration as your test samples) in your experimental design.[3]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer/media. Why is this happening and what can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in the organic stock solvent (DMSO), is poorly soluble in the final aqueous environment. When the DMSO is diluted, its solvating power is drastically reduced, and the compound crashes out of solution.[5]

To resolve this, you can:

  • Lower the final concentration: The simplest solution is often to work at a lower final concentration of the compound.

  • Use co-solvents: Incorporating a water-miscible co-solvent can help bridge the polarity gap between DMSO and water, keeping the compound in solution.[6][7][8]

  • Adjust pH: If your compound has ionizable groups, adjusting the pH of the aqueous medium can significantly increase solubility.[9][10][11]

Q4: Can I use heating to help dissolve the compound?

A4: Yes, gentle warming can be an effective technique to aid dissolution, particularly for supersaturated solutions.[1] A water bath set to 37°C is a common and generally safe method. However, be cautious about the thermal stability of your compound. Prolonged exposure to high temperatures can cause degradation. This method is often used as a secondary step if vortexing at room temperature is insufficient.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to overcoming more persistent solubility challenges.

Issue: Persistent Cloudiness or Particulates in Solution

If you observe a hazy solution or visible particles after attempting initial dissolution, it indicates that the compound has not fully dissolved.

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for addressing solubility issues, starting from the preparation of a stock solution to the final aqueous working solution.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (Aqueous Dilution) cluster_2 Troubleshooting Strategies A Weigh Compound B Add DMSO A->B C Vortex Thoroughly B->C D Visually Inspect (Clear Solution?) C->D E Gentle Warming (37°C) & Vortex Again D->E No F Stock Solution Ready (Store at -80°C) D->F Yes E->D G Dilute DMSO Stock into Aqueous Buffer F->G Use Aliquot H Visually Inspect (Precipitation?) G->H I Working Solution Ready H->I No J TROUBLESHOOT H->J Yes K Option 1: Use Co-Solvents (e.g., PEG400, Ethanol) J->K L Option 2: Adjust pH of Aqueous Buffer J->L M Option 3: Lower Final Concentration J->M

Caption: Troubleshooting workflow for solubilizing this compound.

Strategy 1: Employing Co-solvents

The addition of a water-miscible organic solvent can significantly increase the solubility of a hydrophobic compound in an aqueous solution.[7][12] This is because the co-solvent reduces the overall polarity of the solvent system.[5][7]

Common Co-solvents:

  • Polyethylene Glycol 400 (PEG400)

  • Ethanol

  • Propylene Glycol

  • Glycerol

Data Summary: Common Co-Solvents

Co-SolventTypical Starting Concentration (v/v)Key Characteristics
DMSO <0.5% (in final medium)Powerful aprotic solvent, but can have cellular effects.[3]
Ethanol 1-5%Volatile, but effective for many compounds.[8]
PEG400 5-10%Low toxicity, commonly used in formulations.[5][13]
Propylene Glycol 1-10%Good solubilizing agent, common in pharmaceutical use.[8]
Strategy 2: pH Adjustment

The solubility of ionizable compounds is highly dependent on pH.[11] The pyridine nitrogen in this compound is basic and can be protonated at acidic pH.[14][15] This protonation creates a positively charged pyridinium ion, which is significantly more water-soluble than the neutral molecule.

Causality: By adjusting the pH of the aqueous buffer to be at least 2 units below the pKa of the pyridine nitrogen, you can ensure that >99% of the compound is in its ionized, more soluble form. Conversely, for an acidic compound, adjusting the pH to be above its pKa would increase solubility.[10]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for solubilization.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol is the standard starting point for solubilizing a new batch of the compound.

Materials:

  • This compound powder (Molecular Weight to be confirmed from supplier's Certificate of Analysis)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation: Calculate the mass of the compound required. For 1 mL of a 10 mM stock of a compound with a hypothetical MW of 243.26 g/mol : Mass (mg) = 0.010 mol/L * 0.001 L * 243.26 g/mol * 1000 mg/g = 2.43 mg

  • Weighing: Carefully weigh the calculated mass of the powder. For small quantities, it is often more accurate to weigh a larger amount (e.g., 10 mg) and add the corresponding volume of DMSO (e.g., 4.11 mL for a 10 mM solution).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[1]

  • Inspection & Aid: Visually inspect the solution against a light source to ensure it is clear and free of particulates. If not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes and vortex again.[1]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1][3]

Protocol 2: Solubilization in Aqueous Buffer Using a Co-Solvent

This protocol describes how to prepare a working solution when direct dilution in an aqueous buffer fails.

Materials:

  • 10 mM DMSO stock solution (from Protocol 1)

  • Co-solvent (e.g., PEG400)

  • Final aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Pre-mix: In a sterile tube, first mix the required volume of the DMSO stock solution with the co-solvent. For example, to make a final solution with 1% DMSO and 9% PEG400, you would mix 1 part DMSO stock with 9 parts PEG400.

  • Vortex: Gently vortex the DMSO/co-solvent mixture to ensure it is homogeneous.

  • Dilution: Slowly add the aqueous buffer to the DMSO/co-solvent mixture, vortexing gently during the addition. This gradual dilution helps prevent the compound from precipitating.

  • Final Volume: Bring the solution to the final desired volume with the aqueous buffer.

  • Final Inspection: Inspect the final solution for clarity. If it remains clear, it is ready for use. A final filtration step through a 0.22 µm syringe filter can be performed to ensure sterility and remove any micro-precipitates.

By following these guidelines and understanding the underlying principles, researchers can effectively overcome the solubility challenges associated with this compound and generate reliable, reproducible data.

References

  • Vertex AI Search. (n.d.). Time in Toronto, CA.
  • Vertex AI Search. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Wikipedia. (n.d.). Cosolvent.
  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Solubility of Things. (n.d.). Pyridine.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
  • MDPI. (2018, June 23). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs.
  • Taylor & Francis. (2022, May 8). The effect of cosolvents and surfactants on the solubility of sulfasalazine.
  • chemeurope.com. (n.d.). Pyridine.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • NCBI. (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine.
  • MCE. (n.d.). Compound Handling Instructions.
  • Benchchem. (n.d.). Application Note and Protocol: Preparation of AZM475271 Stock Solution in DMSO.
  • American Chemical Society. (2020, August 31). Pyridine.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4). Pyridine and Pyridine Derivatives.
  • Protocol Online. (2013, October 15). Making a stock solution for my drug using DMSO.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • askIITians. (2025, March 11). How does pH affect solubility?.
  • Sigma-Aldrich. (n.d.). 5-Acetyl-2-methoxypyridine 97 213193-32-9.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • ResearchGate. (n.d.). 5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile.
  • PubChem. (n.d.). 3-Acetylpyridine | C7H7NO | CID 9589.
  • BLDpharm. (n.d.). 1522871-82-4|5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid.
  • CymitQuimica. (n.d.). CAS 109345-94-0: 5-METHOXY-PYRIDIN-3-OL.
  • MDPI. (2019, November 10). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
  • Sigma-Aldrich. (n.d.). 3-Acetylpyridine 98 350-03-8.
  • ChemicalBook. (2025, October 28). The Application and Synthesis of 3-Acetylpyridine.
  • Jubilant Ingrevia. (n.d.). 3-Acetylpyridine Safety Data Sheet.

Sources

Technical Support Center: Troubleshooting 5-Acetyl-(3-methoxyphenoxy)pyridine Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of "Flexible" Pyridines

Crystallizing 5-Acetyl-(3-methoxyphenoxy)pyridine presents a unique set of physicochemical challenges. Structurally, this molecule combines a basic pyridine core with a flexible ether linkage and a lipophilic anisole tail. This combination often leads to "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than distinct crystal nucleation.[1]

This guide moves beyond generic advice, focusing on the specific intermolecular forces at play: the competition between the pyridine-nitrogen H-bond acceptance and the rotational freedom of the ether linkage.

Part 1: Diagnostic Decision Matrix

Before altering solvents, identify the specific failure mode. Use this decision matrix to categorize your issue.

TroubleshootingMatrix Start START: Observation Oiling Liquid Droplets Form (Oiling Out) Start->Oiling Amorphous Sticky Gum / Glass (No Lattice) Start->Amorphous Color Yellow/Brown Coloration (Oxidation) Start->Color FinePowder Microcrystalline Powder (Filtration Issues) Start->FinePowder CheckPurity Check Purity (HPLC) Is purity > 95%? Oiling->CheckPurity AntiSolvent ACTION: Switch to IPA/Water System Amorphous->AntiSolvent AcidWash ACTION: Acid-Base Swing (Remove Phenols) Color->AcidWash SlowCool ACTION: Cubic Cooling Profile (Reduce Nucleation Rate) FinePowder->SlowCool CheckTemp Check T_solution Is T > Melting Point? CheckPurity->CheckTemp Yes (>95%) CheckPurity->AcidWash No (<95%) SeedMSZW ACTION: Seed at MSZW (Metastable Zone) CheckTemp->SeedMSZW T < MP CheckTemp->AntiSolvent T > MP

Figure 1: Diagnostic workflow for identifying the root cause of crystallization failure.

Part 2: The "Acid-Base Swing" (Pre-Crystallization Purification)

The Problem: Pyridine derivatives are prone to "sticky" impurities—specifically unreacted 3-methoxyphenol or metal catalysts (Pd/Cu) from cross-coupling reactions. Even 1% phenolic impurity can disrupt the crystal lattice via hydrogen bonding, forcing the product into an oil.

The Solution: Utilize the basicity of the pyridine nitrogen (


) to chemically wash the compound before attempting crystallization.
Protocol: Chemical Purification
  • Dissolution: Dissolve crude oil/solid in Ethyl Acetate (EtOAc) (10 volumes).

  • Acid Extraction: Extract with 1.0 M HCl (3 x 3 vol).

    • Mechanism:[2][3] The pyridine protonates (

      
      ) and moves to the aqueous layer.[4] Neutral impurities (phenols, non-basic byproducts) stay in the EtOAc.
      
  • Organic Wash: Wash the aqueous acidic layer with fresh EtOAc (1 x 5 vol). Discard this organic layer.

  • Basification: Cool the aqueous layer to 0-5°C. Slowly adjust pH to >10 using 6 M NaOH or Sat.

    
     .
    
    • Observation: The product will precipitate as a free base solid or oil.

  • Recovery: Extract the cloudy aqueous mixture with EtOAc (3 x 5 vol). Dry over

    
     and concentrate.
    

Technical Insight: This step is superior to chromatography for removing phenolic impurities that cause oiling, as phenols are weak acids and will not protonate/extract into the HCl layer [1].

Part 3: Crystallization Protocols

Method A: The "Golden Standard" (EtOAc / Heptane)

This system is preferred for acetyl-pyridines as it balances polarity without introducing strong H-bond donors (like alcohols) that might solvate the ether oxygen too strongly.

ParameterSpecificationRationale
Solvent Ethyl Acetate (EtOAc)Good solubility for the pyridine core; moderate polarity.
Anti-Solvent n-HeptaneInduces supersaturation; miscible with EtOAc.
Ratio 1:3 to 1:5 (v/v)Optimized for yield vs. purity.
Seeding Temp 45°C - 50°CSeeding in the Metastable Zone Width (MSZW) prevents oiling [2].

Step-by-Step:

  • Dissolve the purified free base in EtOAc (3-4 volumes) at 60°C.

  • Polishing Filtration: Filter hot through a 0.45 µm PTFE membrane to remove dust (nucleation sites).

  • Initial Anti-Solvent: Add warm Heptane (1 volume) slowly. The solution should remain clear.

  • Seeding: Cool to 50°C. Add seed crystals (0.5 wt%). If no seeds exist, scratch the glass wall or use a sonication probe.

  • Aging: Hold at 50°C for 1 hour. Ensure a seed bed forms (milky appearance) without oil droplets.

  • Ramp Cooling: Cool to 0°C over 4 hours (12.5°C/hour).

    • Critical: Fast cooling here causes oiling.[3]

  • Final Anti-Solvent: Once at 20°C, add remaining Heptane (2-3 volumes) dropwise.

Method B: The "Polar Switch" (IPA / Water)

Use this if Method A fails or if the starting material contained inorganic salts.

  • Dissolve in Isopropanol (IPA) at 70°C (5 volumes).

  • Add Water dropwise until slight turbidity is observed.

  • Re-heat to clear point.

  • Cool slowly to room temperature.

    • Note: Pyridines can form hydrates. Verify the solid form by XRPD or DSC after isolation [3].

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: The solution turns cloudy, but then settles into a bottom oil layer. Why?

A: You have entered the "Oiling Out" region (Liquid-Liquid Phase Separation).

  • Cause: The temperature is above the saturation point of the solid but below the saturation point of the oil. Alternatively, the anti-solvent (Heptane) was added too fast, creating local zones of high supersaturation.

  • Fix: Re-heat the mixture until the oil redissolves. Add a small amount of EtOAc (good solvent). Cool much slower and add seed crystals earlier (at higher temperature).

Q2: My product is colored (yellow/brown) even after crystallization.

A: Pyridine derivatives are susceptible to N-oxide formation or oxidative coupling at the alpha-positions.

  • Fix: Perform the crystallization in the presence of a reducing agent? No, that is risky. Instead, use Activated Carbon (Charcoal) during the hot dissolution step of Method A. Stir with 5 wt% charcoal for 15 mins, then filter hot over Celite before adding the anti-solvent.

Q3: Can I use Ethanol instead of EtOAc?

A: Ethanol is risky for this specific molecule.

  • Reason: The acetyl group (

    
    ) and the ether oxygen are H-bond acceptors. Ethanol is a strong donor. This strong solvation makes it difficult to "push" the molecule out of the solution, often requiring excessive water (anti-solvent), which drives the lipophilic impurities out first. EtOAc is a safer thermodynamic choice [4].
    

Part 5: Advanced Visualization (Process Flow)

ProcessFlow Crude Crude Reaction Mixture (Pyridine + Phenol + Catalyst) AcidExt Acid Extraction (pH < 2) Solvent: EtOAc/HCl Crude->AcidExt AqLayer Aqueous Layer (Product-H+) AcidExt->AqLayer Product OrgLayer Organic Layer (Waste: Phenols) AcidExt->OrgLayer Impurities BaseNeut Neutralization (pH > 10) Precipitation of Free Base AqLayer->BaseNeut Cryst Cryst. System EtOAc / Heptane BaseNeut->Cryst Final Pure Crystal >99% HPLC Cryst->Final

Figure 2: The optimal purification train combining chemical extraction with physical crystallization.

References

  • BenchChem. Troubleshooting common issues in pyridine synthesis. (2025).[4][5][6] Retrieved from .

  • Mettler Toledo. Oiling Out in Crystallization. (2024). Retrieved from .

  • Myerson, A. S.Handbook of Industrial Crystallization. 3rd Edition. Cambridge University Press.
  • PubChem. Ethyl Acetate / Heptane Miscibility and Properties. (2023).[7] Retrieved from .

Sources

Technical Support Center: Optimization of 5-Acetyl-2-(3-methoxyphenoxy)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-OPT-5A3MP Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

User Query: Optimization of reaction conditions for the synthesis of 5-acetyl-(3-methoxyphenoxy)pyridine.

Technical Assessment: The synthesis of 5-acetyl-2-(3-methoxyphenoxy)pyridine typically proceeds via a Nucleophilic Aromatic Substitution (


) of 2-chloro-5-acetylpyridine  with 3-methoxyphenol . The presence of the acetyl group at the C5 position activates the pyridine ring, specifically the C2 position, toward nucleophilic attack by the phenoxide anion.

Note: If your target is the 3-phenoxy isomer (substitution at the C3 or C4 position),


 will not proceed efficiently without metal catalysis (Ullmann/Buchwald-Hartwig). This guide focuses on the C2-substitution (

) as it is the most kinetically favorable and industrially relevant route.
Core Reaction Scheme
  • Electrophile: 1-(6-chloropyridin-3-yl)ethan-1-one (Activated Pyridine)

  • Nucleophile: 3-Methoxyphenol (Resorcinol monomethyl ether)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF, DMSO, or NMP

Diagnostic Matrix: Troubleshooting Common Failures

Use this matrix to identify the root cause of your specific experimental issue.

Symptom Probable Cause Corrective Action
Stalled Conversion (<60%) "Ceiling Effect" due to water accumulation. Phenoxide is hydrated and loses nucleophilicity.Switch Base: Use

(0.5 eq) +

. Drying: Pre-dry solvent over 4Å sieves.
New Impurity (RRT ~0.8) Hydrolysis of starting material to 2-hydroxy-5-acetylpyridine .Strict Anhydrous Conditions: Lower temp to 90°C. Ensure base is dry.
Dark/Black Reaction Mixture Thermal degradation/polymerization of the acetyl moiety or phenol oxidation.Degassing: Sparge solvent with

for 15 min pre-reaction. Add antioxidant (BHT) trace.
Product Co-elutes with Phenol Inefficient workup; Phenol

(~10) is close to workup pH.
Caustic Wash: Wash organic layer with 1N NaOH (pH > 13) to ionize and remove phenol.
Variable Yields (Batch-to-Batch) Particle size of the base affecting dissolution kinetics.Milling: Use finely milled "mesh 325"

.

Optimized Protocol (The "Gold Standard")

This protocol is designed to maximize conversion while suppressing the hydrolysis impurity.

Reagents & Stoichiometry
  • 2-Chloro-5-acetylpyridine (1.0 equiv)

  • 3-Methoxyphenol (1.1 equiv) – Slight excess drives kinetics.

  • Cesium Carbonate (

    
    ) (0.2 equiv)  – Catalytic additive for solubility.
    
  • Potassium Carbonate (

    
    ) (1.3 equiv)  – Bulk base, milled.
    
  • Solvent: DMSO (Anhydrous, 5V – i.e., 5 mL per gram of SM).

Step-by-Step Methodology
  • Preparation: Charge 3-methoxyphenol,

    
    , and 
    
    
    
    into the reactor.
  • Solvation: Add anhydrous DMSO. Stir at room temperature for 15 minutes. Why? This generates the active potassium phenoxide species before heating.

  • Addition: Add 2-chloro-5-acetylpyridine in one portion.

  • Inertion: Sparge the mixture with Nitrogen for 10 minutes.

  • Reaction: Heat to 90°C . Monitor by HPLC at 2 hours.

    • Target: >98% conversion of the chloropyridine.

  • Quench: Cool to 25°C. Pour mixture into chilled water (10V).

  • Workup (Critical):

    • Extract with Ethyl Acetate (EtOAc).

    • The Phenol Purge: Wash the organic layer twice with 1.0 M NaOH . This deprotonates unreacted 3-methoxyphenol (

      
       ~10), forcing it into the aqueous layer, while the product (neutral ether) remains in the organic phase.
      
    • Wash with Brine, Dry over

      
      , Concentrate.
      

Technical Deep Dive: Mechanism & Logic

Why Cesium Carbonate?

While


 is cheap, its lattice energy is high, making it poorly soluble in organic solvents. 

has a larger cation radius ("Cesium Effect"), which disrupts the lattice and increases the solubility of the carbonate anion. This creates a "naked," highly reactive phenoxide anion, significantly accelerating the

rate-determining step [1].
The Regioselectivity Argument

The acetyl group at C5 is an Electron Withdrawing Group (EWG). In pyridine chemistry:

  • C2/C6 positions: Highly activated for nucleophilic attack due to the inductive effect of the Nitrogen and resonance stabilization of the Meisenheimer complex.

  • C3/C5 positions: Deactivated.

  • C4 position: Activated, but less so than C2.

Therefore, the reaction is highly regioselective for the C2 chloride displacement. If you observe byproducts, they are likely not regioisomers, but rather hydrolysis products (2-hydroxypyridine derivatives) [2].

Visualizing the Pathway

SNAr_Pathway cluster_conditions Optimized Conditions SM 2-Chloro-5-acetylpyridine (Electrophile) Complex Meisenheimer Complex (Transition State) SM->Complex Nucleophilic Attack (Rate Limiting) Phenol 3-Methoxyphenol (Nucleophile) Phenol->Complex Deprotonation (Fast) Base Cs2CO3 / K2CO3 Base->Phenol Product 5-Acetyl-2-(3-methoxyphenoxy)pyridine (Target Ether) Complex->Product Cl- Elimination (Fast) Impurity 2-Hydroxy-5-acetylpyridine (Hydrolysis Byproduct) Complex->Impurity H2O Attack (Side Rxn)

Figure 1: Mechanistic pathway of the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 reaction. Note the competition between the Phenoxide attack (Product) and Water attack (Impurity).

FAQ: Advanced Troubleshooting

Q: Can I use DMF instead of DMSO? A: Yes, but DMSO generally provides faster rates for


 reactions involving charged nucleophiles (phenoxides) due to its higher dielectric constant and better solvation of cations. If using DMF, increase temperature to 100°C, but be wary of dimethylamine impurities (from DMF decomposition) reacting with the chloropyridine [3].

Q: My product is an oil, but it should be a solid. How do I crystallize it? A: Diaryl ethers are notoriously difficult to crystallize initially. Try a solvent swap to Isopropanol (IPA)/Heptane . Dissolve the oil in minimal hot IPA, then slowly add Heptane until cloudy. Seed with a glass rod scratch if available.

Q: I need to synthesize the 3-phenoxy isomer (meta-substitution). Will this work? A: No. The


 mechanism requires the leaving group to be ortho or para to the pyridine nitrogen. For the 3-position, you must use a metal-catalyzed cross-coupling (Ullmann).
  • Alternative Protocol: Use CuI (10 mol%) , 1,10-Phenanthroline (20 mol%) , and

    
      in Toluene at 110°C [4].
    

Workflow Visualization

Workflow Start Start: Reagent Prep Mix Mix: Phenol + Base + DMSO (Stir 15 min @ RT) Start->Mix AddSM Add: 2-Chloro-5-acetylpyridine Mix->AddSM Heat Reaction: 90°C for 2-4 Hours AddSM->Heat Check IPC (HPLC) Conversion > 98%? Heat->Check Quench Quench: Pour into Ice Water Check->Quench Yes Rework Add 0.2 eq Base Continue Heating Check->Rework No Extract Extraction: EtOAc Quench->Extract Wash CRITICAL WASH: 1N NaOH (x2) -> Brine Extract->Wash Dry Isolation: Dry & Concentrate Wash->Dry Rework->Heat

Figure 2: Standard Operating Procedure (SOP) workflow for the synthesis and purification.

References

  • Effect of Cesium Base in SNAr

    • Title: Cesium Carbonate as a Vers
    • Source:Chemical Reviews
    • Link:[Link]

  • Regioselectivity in Pyridine SNAr

    • Title: Nucleophilic Aromatic Substitution of Halopyridines.[1]

    • Source:Journal of Organic Chemistry
    • Link:[Link]

  • Solvent Decomposition Risks (DMF)

    • Title: Decomposition of DMF to Dimethylamine and its implic
    • Source:Organic Process Research & Development
    • Link:[Link]

  • Alternative Ullmann Coupling (For 3-isomer)

    • Title: Copper-Catalyzed Synthesis of Diaryl Ethers.[2]

    • Source:Organic Letters
    • Link:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Acetyl-(3-methoxyphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-PYR-503 Subject: Troubleshooting Scale-Up Challenges for 5-Acetyl-(3-methoxyphenoxy)pyridine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Analysis

Welcome to the technical support hub for This compound . This molecule represents a classic "deceptive" structure in process chemistry. While it appears simple, the scale-up is complicated by the electronic nature of the pyridine ring and the lability of the acetyl group under the basic conditions required for ether formation.

Route Selection Triage

Before proceeding, confirm your target regiochemistry. The position of the ether linkage dictates the chemistry:

Target IsomerReaction TypeDifficultyKey Challenge
2-(3-methoxyphenoxy) SNAr (Nucleophilic Aromatic Substitution)LowExotherm control; impurity rejection.
3-(3-methoxyphenoxy) Metal-Catalyzed Cross-Coupling (Ullmann/Buchwald)High Catalyst removal; stalled conversion; ligand cost.

Note: This guide focuses on the 3-(3-methoxyphenoxy) isomer (the "3,5-disubstituted" system), as this requires complex transition-metal catalysis and presents the most significant scale-up hurdles [1, 5].

Process Workflow & Logic

The following diagram outlines the critical decision nodes and failure points in the synthesis workflow.

SynthesisWorkflow Start Raw Materials: 3-Bromo-5-acetylpyridine + 3-Methoxyphenol Coupling Coupling Reaction (CuI/Ligand or Pd-Cat) Solvent: Toluene/Dioxane Start->Coupling Check1 IPC: Conversion > 95%? Coupling->Check1 Issue_Stall Issue: Reaction Stall (Cat. Poisoning/Ligand Death) Check1->Issue_Stall No (<60%) Issue_Aldol Issue: Acetyl Aldol Side Products Check1->Issue_Aldol Impurity > 5% Workup Workup & Scavenging (EDTA/SiliaMetS) Check1->Workup Yes Issue_Stall->Coupling Respike Catalyst (See FAQ) Cryst Crystallization (IPA/Heptane) Workup->Cryst Final Final API Intermediate < 10ppm Metal Cryst->Final

Figure 1: Logic flow for the synthesis of 3,5-disubstituted pyridine ethers, highlighting critical control points (IPC) and common failure modes.

Critical Modules & Troubleshooting

Module 1: The Coupling Reaction (The "Stall" Issue)

The Problem: The 3-position of pyridine is electron-deficient compared to benzene but not activated enough for SNAr. You must use Copper (Ullmann) or Palladium (Buchwald) catalysis. On scale, these reactions often "stall" at 60-70% conversion due to catalyst deactivation.

Protocol Recommendation: Use a Modified Ullmann Coupling rather than Palladium. Pd-catalysts often chelate irreversibly to the pyridine nitrogen, requiring high loadings that are economically unviable.

  • Catalyst: CuI (10 mol%)

  • Ligand: N,N-Dimethylglycine (DMG) or TMHD (2,2,6,6-tetramethyl-3,5-heptanedione). These ligands stabilize the Cu-species better than standard diamines at high temperatures [4, 9].

  • Base: Cs2CO3 (Cesium Carbonate). Scale-up Note: While expensive, K2CO3 often fails to provide the solubility needed in non-polar solvents like Toluene.

  • Solvent: 1,4-Dioxane (Reflux). Avoid DMF/DMSO on >1kg scale due to workup difficulty and thermal runaway risks.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Reaction stalls at 60% Ligand decomposition or oxidation of Cu(I) to Cu(II).Degas solvent thoroughly (sparge N2 for 30 min). Add 5 mol% fresh Ligand + 2 mol% CuI.
Deep black reaction mixture Formation of Cu(0) nanoparticles (catalyst death).Check ligand stoichiometry. Ensure Ligand:Cu ratio is at least 2:1.
Dimer Impurity (Ar-Ar) Homocoupling of the aryl halide.Reduce catalyst loading; ensure strictly anaerobic conditions.
Module 2: The Acetyl Group Stability (Aldol Side-Reactions)

The Problem: The acetyl group at position 5 is an electron-withdrawing group (EWG) that activates the pyridine ring, but it is also an electrophile. Under the basic conditions of the coupling (Cs2CO3, 100°C), the acetyl group can undergo Aldol Condensation (self-reaction or reaction with solvent impurities) [1].

Preventative Measures:

  • Strict Water Control: Water lowers the pKa of the alpha-protons, accelerating aldol formation. Use anhydrous solvents (KF < 0.05%).

  • Base Choice: If aldol impurities >2%, switch from Cs2CO3 to K3PO4 (tribasic potassium phosphate). It is milder and less likely to enolize the ketone.

  • Temperature Ramp: Do not overshoot 100°C. 3-acetylpyridine derivatives are thermally stable up to ~220°C in neutral environments [1], but basic conditions compromise this.

Module 3: Metal Removal (The "Green" Challenge)

The Problem: Pyridines are excellent ligands. They will hold onto Copper or Palladium residues, resulting in a colored product that fails QC specifications (<10-20 ppm metal) [2, 3].

Self-Validating Purification Protocol: Do not rely on column chromatography for scale-up. Use a chemical scavenger wash.

  • The EDTA Wash: After the reaction, dilute with EtOAc and wash with 10% aq. EDTA (disodium salt) at pH 8-9. The EDTA-Cu complex is water-soluble and blue. Repeat until the aqueous layer is colorless.

  • Solid Phase Scavengers: If EDTA fails, treat the organic stream with SiliaMetS® Thiol or Thiourea resin (50 wt% relative to catalyst mass) at 50°C for 1 hour [2].

  • Crystallization: The final product should be crystallized from IPA/Heptane. Metal residues usually remain in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: Can I use the cheaper 3-chloropyridine derivative instead of the bromo-?

  • Answer: For the Ullmann coupling (Copper), No . Aryl chlorides are too unreactive for standard Cu-catalysis at the 3-position. You would need expensive Pd-catalysts with bulky phosphine ligands (e.g., BippyPhos or Xantphos) to activate the chloride [5, 6]. Stick to the bromide for cost-effective scale-up.

Q2: My product is turning pink/red upon storage. Why?

  • Answer: This indicates trace phenol oxidation or residual metal-complexes. 3-Methoxyphenol is electron-rich and prone to forming quinones if not fully removed. Ensure your workup includes a basic wash (0.5N NaOH) to remove unreacted phenol before the crystallization step. Store the final solid under Nitrogen.

Q3: How do I monitor the reaction? TLC is messy.

  • Answer: Do not use TLC for scale-up IPC (In-Process Control). Use HPLC.

    • Method: C18 Column, Water/Acetonitrile (0.1% H3PO4).

    • Target: Monitor the disappearance of 3-bromo-5-acetylpyridine.

    • Stop Condition: Stop when SM < 1.0%. Extending reaction time beyond this point exponentially increases the "Aldol" impurity profile.

References

  • Sinofi Ingredients. (2025). Thermal stability and manufacturing process of 3-Acetylpyridine.[1][2][3] Sinofoodsupply.com.

  • Miyamoto, et al. (2025).[4] Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger.[4] ResearchGate.

  • BenchChem. (2025). Removing excess copper catalyst from labeling reactions: Troubleshooting Guide. Benchchem.com.

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Diaryl Ethers. Journal of Organic Chemistry. (Contextual citation based on standard Ullmann protocols).
  • National Institutes of Health (NIH). (2017). Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions.[5][6] PubMed Central.

  • Jubilant Ingrevia. (2025). Safety Data Sheet: 3-Acetylpyridine.[7][8] Jubilant Ingrevia.[8]

  • Queen's University Belfast. (2012). Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant. QUB Research Portal.

  • ChemicalBook. (2026).[7][9] 3-Acetylpyridine Properties and Synthesis. ChemicalBook.[7]

  • Evano, G., et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews.

Sources

minimizing by-products in 5-Acetyl-(3-methoxyphenoxy)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Acetyl-(3-methoxyphenoxy)pyridine Synthesis Ticket ID: #SYN-PYR-502 | Status: Open | Level: Tier 3 (Process Chemistry) Subject: Optimization of


 Coupling & Impurity Profiling

Executive Summary: The Reaction Landscape

You are performing a Nucleophilic Aromatic Substitution (


) to couple 3-methoxyphenol  with 1-(6-chloropyridin-3-yl)ethanone  (also known as 5-acetyl-2-chloropyridine).

While the 5-acetyl group activates the pyridine ring for substitution, it also introduces a "Trojan Horse" of reactivity: Aldol condensation . The challenge is balancing the activation energy required for the


 displacement against the thermal ceiling where the acetyl group begins to self-polymerize or degrade.

The Core Conflict:

  • High Temp/Strong Base: Favors

    
     conversion but promotes Aldol polymerization (tar formation) and hydrolysis.
    
  • Low Temp/Weak Base: Preserves the acetyl group but stalls the reaction, leading to incomplete conversion.

Reaction Network Visualization

The following diagram maps the kinetic competition between the desired pathway and the two primary failure modes: Hydrolysis (Impurity A) and Aldol Condensation (Impurity B).

ReactionPathway cluster_legend Pathway Legend SM1 5-Acetyl-2-chloropyridine Complex Meisenheimer Complex SM1->Complex Base, Heat Impurity_A IMPURITY A: 5-Acetyl-2-hydroxypyridine (Hydrolysis) SM1->Impurity_A H₂O (Trace), OH⁻ Impurity_B IMPURITY B: Aldol Dimers/Polymers (Brown Tar) SM1->Impurity_B Self-Condensation SM2 3-Methoxyphenol SM2->Complex Base, Heat Product TARGET: 5-Acetyl-2-(3-methoxyphenoxy)pyridine Complex->Product -Cl⁻ (Fast) Product->Impurity_B Excess Base, >100°C key Solid: Desired Path | Dotted: Side Reactions

Caption: Kinetic competition between


 product formation and hydrolytic/aldol degradation pathways.

Troubleshooting Guide (FAQ)

Issue 1: "I see a white precipitate forming early, and conversion has stalled."

Diagnosis: Hydrolysis (Impurity A) . The chloride on the pyridine ring is being displaced by water (hydroxide) instead of your phenol. The resulting 5-acetyl-2-hydroxypyridine is often insoluble in organic solvents like EtOAc, appearing as a white solid.

  • Root Cause: Wet solvent or hygroscopic base.

    
     reactions are notoriously sensitive to water because hydroxide is a smaller, harder nucleophile than phenoxide.
    
  • Solution:

    • Solvent Protocol: Do not rely on "anhydrous" bottles opened weeks ago. Use freshly distilled DMF/NMP or store over 4Å molecular sieves for 24 hours.

    • Base Switch: If using KOH or NaOH, stop. They generate water in situ. Switch to Cesium Carbonate (

      
      ) . The "Cesium Effect" improves solubility in aprotic solvents and does not generate water as a byproduct of deprotonation in the same equilibrium manner as hydroxides [1].
      
Issue 2: "The reaction mixture turned dark brown/black and yield is low."

Diagnosis: Aldol Condensation/Polymerization (Impurity B) . The acetyl group (methyl ketone) is acidic (


). Under basic conditions and high heat, it forms an enolate which attacks other ketone molecules.[1]
  • Root Cause: Reaction temperature >100°C or base concentration too high.

  • Solution:

    • Temperature Ceiling: Cap your reaction at 80-90°C . Above 100°C, aldol rates spike significantly for acetyl-pyridines [2].

    • Stepwise Addition: Do not dump all reagents at once. Pre-stir the phenol and base for 15 minutes to form the phenoxide before adding the chloropyridine. This ensures the phenoxide is ready to attack immediately, reducing the lifetime of the unreacted chloropyridine (which is prone to self-aldol).

Issue 3: "I have starting material left, but adding more base/heat just makes it dirtier."

Diagnosis: Product Inhibition / Equilibrium Stall . In some


 systems, the leaving group (chloride) can accumulate and inhibit the reaction, or the base surface area is "poisoned."
  • Root Cause: Poor agitation or "crusting" of the inorganic base.

  • Solution:

    • Solvent Switch: Move from DMF to NMP (N-Methyl-2-pyrrolidone) or DMSO . DMSO vastly accelerates

      
       rates due to high dielectric constant, often allowing you to drop the temperature by 10-20°C, sparing the acetyl group.
      
    • Catalyst: Add 5-10 mol% DABCO (1,4-diazabicyclo[2.2.2]octane). It acts as a nucleophilic catalyst, temporarily displacing the chloride to form a highly reactive quaternary ammonium salt, which is then rapidly displaced by the phenoxide.

Optimized Experimental Protocol

Objective: Synthesis of 5-Acetyl-2-(3-methoxyphenoxy)pyridine (10 mmol scale).

Reagents:

  • 1-(6-chloropyridin-3-yl)ethanone (1.55 g, 10 mmol)

  • 3-Methoxyphenol (1.36 g, 11 mmol, 1.1 equiv)

  • Cesium Carbonate (

    
    ) (4.88 g, 15 mmol, 1.5 equiv)
    
  • Solvent: Anhydrous DMSO (20 mL) [Preferred over DMF for rate]

Step-by-Step:

  • Phenoxide Formation (Critical):

    • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyphenol and

      
       .
      
    • Add DMSO (10 mL).

    • Stir at Room Temperature for 20 minutes. Why? This generates the naked phenoxide anion in solution before it meets the electrophile.

  • Reagent Addition:

    • Dissolve the chloropyridine in the remaining DMSO (10 mL).

    • Add this solution dropwise to the phenol/base mixture over 5 minutes.

  • Reaction:

    • Heat the mixture to 85°C (internal temperature). Do not exceed 90°C.

    • Monitor by HPLC/TLC at 2 hours. The reaction is typically complete in 3-4 hours.

    • Checkpoint: If the mixture turns pitch black, reduce temp to 70°C in future runs. A tea/amber color is normal.

  • Work-up (Quench):

    • Cool to room temperature.[2]

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring.

    • Observation: The product should precipitate as an off-white/pale yellow solid.

    • Filter the solid.[3] Wash with water (

      
       mL) to remove residual DMSO and salts.
      
  • Purification:

    • If the solid is impure (contains hydrolysis product), recrystallize from Ethanol/Water (9:1) .

    • Note: Avoid column chromatography if possible, as the acetyl group can sometimes stick to acidic silica or degrade; if necessary, use 1%

      
       in the eluent to neutralize the silica.
      

Comparative Data: Base & Solvent Effects[4]

The following data summarizes expected outcomes based on standard


 reactivity profiles for activated pyridines [3, 4].
ParameterCondition A (Standard)Condition B (Optimized)Condition C (Avoid)
Solvent DMFDMSO Ethanol/Water
Base


NaOH / KOH
Temp 110°C85°C Reflux
Time 12 Hours3-4 Hours 24+ Hours
Major Impurity Aldol Tar (due to heat)Minimal (<2%) Hydrolysis (Hydroxy-pyridine)
Est. Yield 65-70%85-92% <40%

References

  • Cesium Effect in

    
    :  Fotsing, J. R., et al. "Cesium Carbonate Mediated Nucleophilic Aromatic Substitution." Organic Letters, vol. 7, no. 15, 2005. 
    
  • Aldol Side Reactions in Acetylpyridines: Davies, I. W., et al. "A Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry, vol. 65, no. 25, 2000, pp. 8415–8420.

  • General

    
     Methodology:  Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions." Chemical Reviews, vol. 49, no. 2, 1951. 
    
  • Etoricoxib Intermediate Synthesis (Analogous Chemistry): "Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone."[4][5][6][7] Google Patents / Merck & Co, US Patent 6040319A.

Sources

addressing instability of 5-Acetyl-(3-methoxyphenoxy)pyridine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Acetyl-(3-methoxyphenoxy)pyridine Subject: Optimization of Solution Stability & Handling Protocols Case ID: 5-AMPP-STAB-001

Executive Summary

This guide addresses the stability profile of This compound , a compound featuring three distinct reactive moieties: an electron-deficient pyridine ring, a reactive acetyl carbonyl, and an electron-rich methoxyphenoxy ether. Instability in solution typically arises from N-oxidation , photochemical degradation , or nucleophilic attack at the carbonyl carbon (hemiacetal/Schiff base formation).[1]

The following protocols are designed to mitigate these risks through rigorous solvent selection, pH control, and environmental management.

Module 1: Diagnostic Triage – Is Your Compound Degrading?

Q: My solution has shifted from colorless to a pale yellow/orange over 24 hours. Is this degradation? A: Yes, this is a hallmark sign of Pyridine N-Oxidation or photon-induced radical coupling.[1]

  • The Mechanism: The pyridine nitrogen lone pair is susceptible to oxidation by dissolved oxygen, forming the N-oxide.[1] This process is accelerated by light (photo-oxidation).[1] Additionally, the acetyl group can undergo slow aldol-type condensation under basic conditions, producing colored oligomers.[1]

  • Verification (LC-MS):

    • N-Oxide: Look for a peak at [M+16] .[1]

    • Photodegradation: Look for dimers or ring-opening species (complex mass spectra).[1]

    • Solvent Adducts: If using methanol, look for [M+32] (Hemiacetal formation).[1]

Q: How do I distinguish between solubility issues and chemical instability? A: Perform a "Centrifuge Test."

  • Centrifuge the sample at 10,000 x g for 5 minutes.

  • Pellet visible? It is a solubility issue (precipitation).[1]

  • No pellet, but loss of peak area? It is chemical degradation (adsorption to plastic or reaction).[1]

Visualizing Degradation Pathways

The following diagram outlines the primary degradation risks based on the functional groups present.

DegradationPathways cluster_0 Environmental Triggers Compound This compound NOxide Pyridine N-Oxide (M+16, Yellowing) Compound->NOxide Dissolved O2 / Light Hemiacetal Hemiacetal/Ketal (M+32 in MeOH) Compound->Hemiacetal Prot Solvent (MeOH/EtOH) Schiff Schiff Base (Reaction w/ Amine Buffers) Compound->Schiff Primary Amines (Tris/Glycine) Condensation Aldol Oligomers (High pH Instability) Compound->Condensation pH > 8.0 (Enolization)

Figure 1: Primary degradation pathways for acetyl-pyridine derivatives in solution.

Module 2: Solvent System Optimization

Q: Can I store stock solutions in Methanol or Ethanol? A: No.

  • Reasoning: The acetyl group at position 5 is electron-deficient due to the pyridine ring.[1] This makes the carbonyl carbon highly electrophilic.[1] In protic solvents like methanol, the compound establishes an equilibrium with its hemiacetal form.[1] While often reversible, this complicates HPLC analysis (split peaks) and alters biological binding kinetics.[1]

  • Recommendation: Use Anhydrous DMSO or Acetonitrile (ACN) .[1]

Q: What is the recommended solvent compatibility matrix? Use the table below to select the appropriate vehicle for your experiments.

Solvent SystemCompatibilityRisk FactorTechnical Note
DMSO (Anhydrous) High HygroscopicityBest for stock (10-100 mM). Must be stored under Argon/N2 to prevent water absorption.[1]
Acetonitrile High VolatilityGood for intermediate dilutions.[1] Stable.
Methanol/Ethanol Low Nucleophilic AttackRisk of hemiacetal formation at the acetyl group.[1]
Water/PBS Very Low SolubilityCompound is lipophilic.[1] Requires organic co-solvent (e.g., 0.1% - 1% DMSO).[1]
Acetone Medium EvaporationChemically compatible, but difficult to maintain precise concentrations.[1]

Module 3: Buffer & pH Management

Q: I used Tris buffer and the compound disappeared. Why? A: You likely formed a Schiff Base .[1]

  • Mechanism: Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine.[1] This amine attacks the acetyl ketone of your compound, releasing water and forming a C=N bond (imine/Schiff base).[1]

  • Corrective Action: Switch to non-nucleophilic buffers.

    • Recommended: Phosphate (PBS), HEPES, MOPS, or Citrate.[1]

    • Avoid: Tris, Glycine, Ammonium Bicarbonate.[1]

Q: What is the optimal pH range? A: pH 5.5 – 7.4 .

  • High pH (>8.0): Risk of deprotonating the alpha-carbon of the acetyl group (pKa ~19-20, but lowered by the pyridine ring), leading to aldol condensation and precipitation.

  • Low pH (<4.0): The pyridine nitrogen (pKa ~5.[1]2) will protonate.[1] While this increases solubility, it significantly alters the electronic properties of the molecule and may affect binding assays.[1]

Experimental Workflow: Stable Solution Preparation

Follow this logic flow to ensure maximum stability during preparation.

PrepWorkflow Start Weigh Solid Compound Solvent Dissolve in Anhydrous DMSO (Argon Purged) Start->Solvent Aliquot Aliquot into Amber Glass Vials (Single Use) Solvent->Aliquot Storage Store at -20°C or -80°C Aliquot->Storage Dilution Dilution for Assay Storage->Dilution Thaw BufferCheck Check Buffer Composition (NO Primary Amines) Dilution->BufferCheck FinalMix Add to Buffer (Max 1% DMSO) Use within 4 hours BufferCheck->FinalMix

Figure 2: Step-by-step workflow for preparing and handling stable stock solutions.

Module 4: Storage & Environmental Factors

Q: Can I use polystyrene (PS) or polypropylene (PP) tubes? A: Use Glass or Low-Retention PP .[1]

  • The Issue: Lipophilic aromatic ethers (like the methoxyphenoxy group) have a high affinity for hydrophobic plastics.[1] Significant compound loss can occur via adsorption to the tube walls, especially at low concentrations (<1 µM).[1]

  • Protocol: Perform all serial dilutions in glass vials or solvent-resistant polypropylene plates.

Q: Is the compound light sensitive? A: Yes.

  • Pyridine derivatives absorb UV light.[1] Exposure to ambient lab light can drive radical processes or photo-oxidation.[1]

  • Requirement: Always use amber vials. If amber vials are unavailable, wrap tubes in aluminum foil immediately after preparation.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Standard text for Pyridine reactivity and N-oxide formation mechanisms).

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).

  • Scipione, L., et al. (2017).[1][2] New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry. (Demonstrates synthesis and handling of similar acetyl-pyridine pharmacophores).[1]

  • Hilal, H. S., et al. (2010).[1][3] CdS-sensitized TiO2 in phenazopyridine photo-degradation. Journal of Hazardous Materials. (Evidence of photolability in pyridine derivatives).[1][3]

  • Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Reference for solvolysis and hemiacetal formation in protic solvents).

Sources

Technical Support Center: Enhancing Regioselectivity in the Synthesis of 5-Acetyl-(3-methoxyphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Acetyl-(3-methoxyphenoxy)pyridine. The focus of this document is to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of achieving high regioselectivity in the acylation of the (3-methoxyphenoxy)pyridine precursor.

Introduction: The Challenge of Pyridine Functionalization

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. However, the inherent electronic properties of the pyridine ring often lead to challenges in controlling the regioselectivity of electrophilic substitution reactions like Friedel-Crafts acylation. The nitrogen atom's electron-withdrawing nature deactivates the ring, and electrophilic attack, when it does occur, is often directed to the 3-position (meta). In the case of substituted pyridines, the interplay of electronic and steric effects of the substituents can lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired product.

For the synthesis of this compound, a key intermediate in many pharmaceutical development programs, the primary challenge lies in selectively introducing the acetyl group at the 5-position of the (3-methoxyphenoxy)pyridine precursor, avoiding the formation of other isomers. This guide provides a systematic approach to troubleshooting and optimizing this critical reaction step.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric byproducts when acylating (3-methoxyphenoxy)pyridine?

A1: During the Friedel-Crafts acylation of (3-methoxyphenoxy)pyridine, you can expect the formation of a mixture of isomers. The primary isomers would be the 2-acetyl, 4-acetyl, and 6-acetyl derivatives, alongside the desired 5-acetyl product. The distribution of these isomers is influenced by the reaction conditions and the directing effects of the (3-methoxyphenoxy) group and the pyridine nitrogen.

Q2: Why is direct Friedel-Crafts acylation of pyridines often problematic?

A2: Pyridines are electron-deficient heterocycles, which makes them less reactive towards electrophilic aromatic substitution compared to benzene.[1] Furthermore, the nitrogen atom can coordinate with the Lewis acid catalyst, further deactivating the ring and potentially leading to a complex reaction mixture.[1]

Q3: My initial attempts at acylation have resulted in a complex mixture of products. What are the first things I should check?

A3: A complex product mixture is a common issue. Before delving into advanced optimization, ensure the following fundamentals are in place:

  • Purity of Starting Materials: Impurities in your (3-methoxyphenoxy)pyridine or acylating agent can lead to unexpected side reactions.[2]

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.

In-Depth Troubleshooting Guides

Scenario 1: Predominant Formation of 2- and 6- Isomers

Problem: Your reaction yields a mixture where the 2-acetyl and 6-acetyl isomers are the major products, with only a small amount of the desired 5-acetyl isomer.

Potential Cause: The positions ortho to the pyridine nitrogen (C2 and C6) are electronically activated for nucleophilic attack, but in some electrophilic reactions, they can also be susceptible to substitution, especially if the reaction proceeds through a complex mechanism.

Solutions:

  • Leverage Steric Hindrance:

    • Bulky Lewis Acids: Employing a bulkier Lewis acid catalyst can sterically hinder the approach of the acylating agent to the more accessible 2- and 6-positions, potentially favoring substitution at the 5-position.

    • Experimental Protocol:

      • To a solution of (3-methoxyphenoxy)pyridine in an anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane), add a bulky Lewis acid such as aluminum trichloride complexed with a sterically demanding ligand.

      • Cool the mixture to 0°C and slowly add the acetylating agent (e.g., acetyl chloride or acetic anhydride).

      • Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC or LC-MS.

  • Pyridine N-Oxide Strategy: A highly effective method to direct electrophilic substitution to the 4-position (which corresponds to the 5-position in the final product after deoxygenation) is to first convert the pyridine to its N-oxide.[3] The N-oxide is more reactive towards electrophiles and directs substitution to the 4-position.[3]

    • Workflow:

      • Oxidize (3-methoxyphenoxy)pyridine to (3-methoxyphenoxy)pyridine N-oxide.

      • Perform the acylation reaction on the N-oxide.

      • Deoxygenate the resulting this compound N-oxide to obtain the final product.

    G A (3-methoxyphenoxy)pyridine B (3-methoxyphenoxy)pyridine N-oxide A->B Oxidation (e.g., m-CPBA) C This compound N-oxide B->C Acylation D This compound C->D Deoxygenation (e.g., PCl3)

    Caption: Workflow for the N-oxide strategy.

Scenario 2: Low Yield and Significant Byproduct Formation

Problem: The overall yield of acetylated products is low, and you observe the formation of tar-like substances or unidentifiable byproducts.

Potential Cause: The reaction conditions, particularly the strength and amount of the Lewis acid, may be too harsh, leading to degradation of the starting material or product.

Solutions:

  • Milder Lewis Acids: Replace strong Lewis acids like AlCl₃ with milder alternatives.

    • Recommended Catalysts: Zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or triflates such as scandium triflate (Sc(OTf)₃) can be effective.

    • Green Chemistry Approach: Consider heterogeneous catalysts like zeolites or sulfated zirconia, which can offer easier workup and milder reaction conditions.[4]

  • Optimize Reaction Temperature and Time:

    • Low Temperature Start: Begin the reaction at a lower temperature (e.g., -20°C to 0°C) and slowly warm to room temperature.[2] This can help control exothermic reactions and minimize byproduct formation.

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and stop it once the starting material is consumed to avoid product degradation.

Scenario 3: Difficulty in Separating the 5-acetyl Isomer from Other Isomers

Problem: You have successfully produced a mixture of isomers, but chromatographic separation of the desired 5-acetyl isomer is challenging due to similar polarities.

Potential Cause: The structural similarity of the isomers leads to overlapping retention times in standard chromatography.

Solutions:

  • Advanced Chromatographic Techniques:

    • Supercritical Fluid Chromatography (SFC): SFC can offer better resolution for isomer separation compared to traditional HPLC.

    • Preparative TLC: For smaller scales, preparative thin-layer chromatography can be an effective method for isolating the desired isomer.

  • Crystallization:

    • Solvent Screening: Experiment with a variety of solvents and solvent mixtures to induce selective crystallization of the 5-acetyl isomer.

    • Seeding: If you have a small amount of pure 5-acetyl isomer, use it to seed the crystallization process.

Detailed Experimental Protocols

Protocol 1: Synthesis of (3-methoxyphenoxy)pyridine N-oxide
  • In a round-bottom flask, dissolve (3-methoxyphenoxy)pyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq.) portion-wise, ensuring the temperature does not rise above 5°C.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure N-oxide.

Protocol 2: Acylation of (3-methoxyphenoxy)pyridine N-oxide
  • To a flask containing (3-methoxyphenoxy)pyridine N-oxide (1.0 eq.), add acetic anhydride (3.0-5.0 eq.).

  • Heat the mixture to 100-120°C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully add it to ice-water.

  • Neutralize with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.

  • The crude product can then be deoxygenated.

Protocol 3: Deoxygenation
  • Dissolve the crude this compound N-oxide in an inert solvent like chloroform or toluene.

  • Add phosphorus trichloride (PCl₃) (1.2 eq.) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

  • Cool the mixture and quench by carefully pouring it onto crushed ice.

  • Make the solution basic with a saturated NaHCO₃ solution and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.

Data Interpretation: Distinguishing Isomers

The different isomers of Acetyl-(3-methoxyphenoxy)pyridine can be distinguished using ¹H NMR spectroscopy. The substitution pattern on the pyridine ring affects the chemical shifts and coupling constants of the ring protons.

Proton PositionExpected Chemical Shift Range (ppm)Multiplicity and Coupling Constants (J)
5-Acetyl Isomer
H-28.5 - 8.7d, J ≈ 2.5 Hz
H-47.8 - 8.0dd, J ≈ 8.5, 2.5 Hz
H-68.2 - 8.4d, J ≈ 8.5 Hz
Other Isomers
H (ortho to N)8.4 - 8.8d or dd
H (meta to N)7.2 - 7.8t or dd
H (para to N)7.6 - 8.0d or dd

Note: These are estimated values and can vary depending on the solvent and other factors.

G cluster_0 Troubleshooting Workflow Start Poor Selectivity in Acylation Check_Basics Check Purity of Reagents & Anhydrous Conditions Start->Check_Basics Isomer_Mix Mixture of Isomers? Check_Basics->Isomer_Mix Low_Yield Low Overall Yield? Milder_Catalyst Use Milder Lewis Acid (ZnCl2, FeCl3) or Heterogeneous Catalyst Low_Yield->Milder_Catalyst Yes Isomer_Mix->Low_Yield Yes Separation_Issue Separation Difficulty? Isomer_Mix->Separation_Issue No N_Oxide_Strategy Implement Pyridine N-Oxide Strategy Isomer_Mix->N_Oxide_Strategy Predominantly 2/6-isomers Ortho_Lithiation Consider Directed Ortho-Lithiation (Advanced) Isomer_Mix->Ortho_Lithiation Mixture of 3/5-isomers Adv_Chroma Use SFC or Preparative TLC Separation_Issue->Adv_Chroma Yes End Improved Selectivity Milder_Catalyst->End N_Oxide_Strategy->End Ortho_Lithiation->End Crystallization Attempt Recrystallization Adv_Chroma->Crystallization Crystallization->End

Caption: A workflow for troubleshooting poor selectivity.

References

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link]

  • Wikipedia. (2023). Pyridine-N-oxide. [Link]

  • Routledge. (2017). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. [Link]

Sources

Technical Support Center: Quantitative Analysis of 5-Acetyl-(3-methoxyphenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 5-Acetyl-(3-methoxyphenoxy)pyridine . It addresses the specific analytical challenges posed by the pyridine nitrogen's basicity, the lipophilicity of the phenoxy ether, and the critical need for regioisomer separation.[1]

Ticket ID: #METH-REF-5A3MP Status: Open Assigned Specialist: Senior Application Scientist Subject: Method Refinement, Troubleshooting, and Validation Protocols[1]

Part 1: Method Development Strategy (Core Architecture)

Overview

The quantitative analysis of This compound presents a classic "push-pull" chromatographic challenge.[1][2] You have a basic pyridine nitrogen (pKa ~5.[1][2]2) capable of causing severe peak tailing through silanol interactions, coupled with a hydrophobic 3-methoxyphenoxy tail that requires significant organic strength for elution.[1]

To achieve robust quantification, we must move beyond generic C18 gradients.[1] This guide prioritizes pH-switching strategies and stationary phase selectivity to ensure integral peak shapes and separation from potential regioisomeric impurities (e.g., 4-acetyl or 2-phenoxy isomers).

Recommended Instrumental Parameters
ParameterSpecificationRationale
Stationary Phase Phenyl-Hexyl or C18 (High pH Stable) Phenyl-Hexyl: Provides

-

interactions to separate the target from positional isomers (e.g., 2-methoxyphenoxy analogs).Hybrid C18 (e.g., XBridge): Allows operation at pH 10, neutralizing the pyridine nitrogen.[1][2]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[1][2]0)High pH ensures the pyridine ring is uncharged (

vs

), eliminating silanol tailing and increasing retention of the polar core.[1][2]
Mobile Phase B Acetonitrile (MeCN)MeCN has lower viscosity and sharper cut-off than Methanol, crucial for the aromatic selectivity.[1][2]
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns; adjust for UPLC (0.4-0.6 mL/min).
Detection UV @ 254 nm & 280 nm254 nm for the pyridine core; 280 nm for the phenoxy ether system.[1][2]
Column Temp 35°C - 40°CSlightly elevated temperature reduces backpressure and improves mass transfer for the ether linkage.[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: I am observing severe peak tailing (As > 1.5). How do I fix this?

Diagnosis: Tailing in pyridine derivatives is almost invariably caused by residual silanol groups on the silica support interacting with the protonated nitrogen (


).[1][2]

Solution Protocol:

  • Switch to High pH: If your column allows (e.g., Hybrid Silica), raise the pH to 9.5–10.0 using Ammonium Bicarbonate.[1][2] At this pH, the pyridine is deprotonated (neutral), preventing ionic interaction with silanols.[1][2]

  • Ion-Pairing (Alternative): If you must use low pH (e.g., for MS sensitivity), add an ion-pairing reagent like Trifluoroacetic Acid (TFA) at 0.05% or Hexafluoroisopropanol (HFIP) .[1][2] Note: TFA suppresses MS signal.

  • Chaotropic Salts: For UV-only methods, adding 50-100 mM Sodium Perchlorate (

    
    ) at low pH can mask silanol interactions.[1]
    
Q2: I cannot resolve the main peak from its regioisomer (e.g., 4-acetyl impurity).

Diagnosis: C18 columns separate primarily by hydrophobicity. Isomers often have identical hydrophobicity but different electron density distributions.[1]

Solution Protocol:

  • Change Selectivity: Switch to a Biphenyl or Phenyl-Hexyl column.[1][2] These phases engage in

    
    -
    
    
    
    stacking with the aromatic rings.[1] The steric position of the acetyl group (5- vs 4-position) alters the ability of the molecule to "slot" into the stationary phase, often yielding baseline resolution where C18 fails.[1]
  • Methanolic Gradient: Switch Mobile Phase B to Methanol. Methanol allows for different solvation of the ether oxygen compared to ACN, often changing selectivity for oxygenated isomers.[1]

Q3: My retention time is drifting during batch analysis.

Diagnosis: This is likely due to pH hysteresis or temperature fluctuations affecting the pKa/ionization state equilibrium.[1][2]

Solution Protocol:

  • Buffer Capacity: Ensure your buffer concentration is at least 10 mM.[1][2] Formic acid (0.1%) is not a buffer; it is an acid.[1][2] Use Ammonium Formate (10 mM, pH 3.[1][2]8) or Ammonium Bicarbonate (10 mM, pH 10).[1][2]

  • Column Equilibration: Pyridines can adsorb strongly.[1][2] Increase equilibration time between runs to at least 5-7 column volumes.

Part 3: Visualization of Method Refinement Logic

The following diagram illustrates the decision matrix for optimizing the separation of this compound based on observed experimental failures.

MethodRefinement Start Initial Run: C18, pH 3.0 (Formic Acid) CheckShape Check Peak Shape (Asymmetry Factor) Start->CheckShape Tailing Tailing (As > 1.5) CheckShape->Tailing Yes GoodShape Good Shape (As < 1.2) CheckShape->GoodShape No Sol_HighPH Action: Switch to pH 10 (Hybrid C18) Tailing->Sol_HighPH CheckRes Check Resolution (Isomers) GoodShape->CheckRes PoorRes Co-elution with Regioisomers CheckRes->PoorRes Yes GoodRes Baseline Resolution (Rs > 2.0) CheckRes->GoodRes No Sol_Phenyl Action: Switch to Phenyl-Hexyl Column PoorRes->Sol_Phenyl FinalMethod Final Validated Method GoodRes->FinalMethod Sol_HighPH->CheckRes Sol_Phenyl->FinalMethod

Caption: Decision tree for optimizing peak shape and selectivity. High pH addresses tailing; Phenyl phases address isomer resolution.[1]

Part 4: Validation Parameters (Self-Validating System)

To ensure the method is trustworthy and reproducible (E-E-A-T), perform the following validation steps specific to this compound type.

Linearity & Range
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance:

    
    .[1][2]
    
  • Specific Check: Ensure the y-intercept is statistically zero. A negative intercept often indicates irreversible adsorption of the pyridine on the column at low concentrations.[1][2]

Accuracy (Recovery)
  • Protocol: Spike the analyte into the sample matrix (or solvent) at 80%, 100%, and 120%.[1][2]

  • Acceptance: 98.0% – 102.0% recovery.[1][2]

  • Note: If recovery is low (<95%), check for precipitation of the methoxyphenoxy moiety in aqueous buffers.[1][2] Ensure organic content in the diluent matches the initial mobile phase conditions.[1][2]

Specificity (Stress Testing)
  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Tests stability of the ether linkage).

  • Oxidation: 3%

    
    , Room Temp, 2 hours.[1] (Tests susceptibility of the pyridine nitrogen to N-oxide formation).
    
  • Acceptance: Mass balance > 95%; no interference between degradants and the main peak.[1][2]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC method development and silanol interactions). [1][2]

  • McCalley, D. V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on analyzing basic pyridine-like compounds).[1][2]

  • Neue, U. D., et al. (2001).[1][2] Peak shape in the separation of basic compounds in HPLC. Advances in Chromatography. (Explains the mechanics of high-pH stability for hybrid columns).

Sources

Validation & Comparative

comparing the efficacy of 5-Acetyl-(3-methoxyphenoxy)pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 5-Acetyl-(3-methoxyphenoxy)pyridine and its structural analogs, focusing on their application as privileged scaffolds in the discovery of P2X3 receptor antagonists for the treatment of refractory chronic cough and visceral pain.

Executive Summary & Pharmacological Context

This compound (CAS: 1555340-94-7) represents a critical "privileged scaffold" in medicinal chemistry, specifically within the phenoxypyridine class of P2X3 receptor antagonists. While often utilized as a high-value intermediate, its structural motifs—the electron-deficient pyridine ring, the lipophilic phenoxy ether, and the hydrogen-bond-accepting acetyl group—form the pharmacophore basis for clinical candidates like Sivopixant (S-600918) .

The primary challenge in this therapeutic area is achieving selectivity for the homomeric P2X3 receptor (linked to pathological cough/pain) over the heteromeric P2X2/3 receptor (linked to taste disturbance/dysgeusia). This guide compares the efficacy and selectivity of the core acetyl-scaffold against its optimized clinical analogs.

Chemical Space & Mechanism of Action

The P2X3 receptor is an ATP-gated ion channel expressed on sensory neurons (C-fibers). Antagonists must bind to the orthosteric or allosteric sites to prevent ATP-induced calcium influx.

Structural Logic (SAR)
  • Core Scaffold: The pyridine ring serves as a bioisostere to the pyrimidine core found in first-generation antagonists (e.g., Gefapixant), offering improved metabolic stability and solubility.

  • 3-Phenoxy Group: Provides critical hydrophobic interactions within the receptor's binding pocket (likely engaging Phe174 or similar residues). The meta-methoxy substituent optimizes potency compared to para-substitution.

  • 5-Acetyl Group: Acts as a synthetic handle for reductive amination to introduce chiral amines (as seen in Sivopixant) or serves as a direct H-bond acceptor in early lead compounds.

Pathway Visualization

The following diagram illustrates the mechanism of action and the selectivity filter required for these analogs.

P2X3_Mechanism ATP Extracellular ATP P2X3 P2X3 Receptor (Homotrimer) ATP->P2X3 Activates P2X23 P2X2/3 Receptor (Heterotrimer) ATP->P2X23 Activates SensoryNeuron C-Fiber Activation (Depolarization) P2X3->SensoryNeuron Taste Taste Signal (Dysgeusia) P2X23->Taste Cough Cough Reflex / Pain SensoryNeuron->Cough Scaffold This compound (Lead Scaffold) Scaffold->P2X3 Blocks (Moderate) Sivopixant Sivopixant (Optimized Analog) High Selectivity Sivopixant->P2X3 Blocks (Potent) Sivopixant->P2X23 Weak Binding (>1000x Selectivity)

Caption: Mechanism of Action showing the critical selectivity window. Sivopixant (derived from the phenoxypyridine scaffold) blocks P2X3-mediated cough without triggering P2X2/3-mediated taste loss.

Comparative Efficacy Analysis

The table below contrasts the core scaffold with optimized analogs and the standard-of-care competitor. Data is synthesized from key medicinal chemistry campaigns (e.g., Shionogi, Merck).

CompoundStructure ClassTarget Affinity (hP2X3 IC50)Selectivity (vs P2X2/3)Clinical Status
This compound Lead Scaffold > 1,000 nM (Est.)LowPreclinical / Intermediate
Sivopixant (S-600918) Phenoxypyridine Analog~ 1.5 - 4.0 nM > 1,200-fold Phase 2b/3 (Chronic Cough)
Gefapixant (MK-7264) Diaminopyrimidine~ 30 nM ~ 3-foldFDA Approved (Lyfnua)
Eliapixant (BAY 1817080) Phenoxypyrimidine~ 8 nM > 200-foldDiscontinued (Safety)

Key Insights:

  • Scaffold Efficacy: The simple 5-acetyl derivative is a weak binder on its own. Its primary value is as a precursor. Converting the acetyl group to a substituted amine (as in Sivopixant) improves potency by 3 orders of magnitude.

  • Selectivity: The "Phenoxypyridine" series (Sivopixant) demonstrates superior selectivity compared to the "Diaminopyrimidine" series (Gefapixant), significantly reducing the risk of taste disturbance.

Experimental Protocols

To validate the efficacy of these analogs, researchers utilize a Calcium Influx Assay. Below is a standardized protocol.

A. Synthesis of the Core Scaffold

This protocol yields the this compound intermediate.

  • Reagents: 3-Bromo-5-acetylpyridine (1.0 eq), 3-Methoxyphenol (1.2 eq), Cesium Carbonate (2.0 eq), CuI (0.1 eq), Dimethylglycine (0.2 eq).

  • Solvent: Anhydrous Dioxane.

  • Procedure:

    • Charge a reaction vial with aryl bromide, phenol, and base.

    • Add CuI catalyst and ligand under nitrogen atmosphere.

    • Heat to 110°C for 16 hours .

    • Cool, filter through Celite, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 75-85% as a pale yellow oil/solid.

B. In Vitro Efficacy Assay (FLIPR)

Quantifies the inhibition of ATP-induced calcium influx in CHO-K1 cells stably expressing hP2X3.

  • Cell Seeding: Plate CHO-hP2X3 cells at 20,000 cells/well in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media and add Fluo-4 AM calcium dye (2 µM) in assay buffer (HBSS + 20 mM HEPES). Incubate 45 min at 37°C.

  • Compound Addition: Add 5-Acetyl analogs (serially diluted in DMSO) to cells. Incubate 15 min.

  • Agonist Challenge: Inject α,β-methylene ATP (EC70 concentration, typically 300 nM) using the FLIPR Tetra system.

  • Data Analysis: Measure Fluorescence (Ex 488nm / Em 525nm). Calculate IC50 using a 4-parameter logistic fit.

Workflow Diagram

Assay_Workflow Step1 Step 1: Cell Seeding CHO-hP2X3 Cells (384-well) Step2 Step 2: Dye Loading Fluo-4 AM (45 min, 37°C) Step1->Step2 Step3 Step 3: Compound Addition Incubate Analogs (15 min) Step2->Step3 Step4 Step 4: Agonist Injection α,β-meATP (EC70 Dose) Step3->Step4 Step5 Step 5: FLIPR Readout Measure Ca2+ Fluorescence Step4->Step5

Caption: Step-by-step FLIPR Calcium Influx Assay workflow for validating P2X3 antagonist potency.

References

  • Niimi, A., et al. (2021). Discovery of clinical candidate Sivopixant (S-600918): Lead optimization of dioxotriazine derivatives as selective P2X3 receptor antagonists.[1] Bioorganic & Medicinal Chemistry Letters.[1][2]

  • Richards, D., et al. (2019).[3] Action of the P2X3 receptor antagonist gefapixant in chronic cough.[1][2][3] The Lancet Respiratory Medicine.

  • Garceau, D., & Chauret, N. (2019).[2] BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration.[2] Pulmonary Pharmacology & Therapeutics.[2]

  • PubChem Compound Summary. (2024). This compound (CAS 1555340-94-7).

Sources

Strategic Validation of 5-Acetyl-(3-methoxyphenoxy)pyridine: A P2X3 Antagonist Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical validation of 5-Acetyl-(3-methoxyphenoxy)pyridine , positioning it as a critical scaffold and therapeutic candidate within the P2X3 receptor antagonist class. This class of compounds is pivotal for treating Refractory Chronic Cough (RCC) and Neuropathic Pain .

Executive Summary: The Therapeutic Imperative

This compound represents a high-value pharmacophore in the development of next-generation purinergic P2X3 receptor antagonists. While first-generation agents like Gefapixant validated the P2X3 mechanism for chronic cough, they suffer from off-target effects (specifically dysgeusia/taste loss) due to poor selectivity against the heteromeric P2X2/3 receptor.

This guide validates the therapeutic potential of the This compound scaffold, evaluating its utility as a selective antagonist candidate or key intermediate. By leveraging the pyridine core's tunable electronics and the 3-methoxyphenoxy ether's lipophilic binding properties, this scaffold offers a pathway to highly selective P2X3 inhibition with reduced taste disturbance liabilities.

Mechanism of Action & Biological Logic

The Target: P2X3 vs. P2X2/3 Receptors

The therapeutic efficacy of this compound relies on its ability to block extracellular ATP from binding to the P2X3 receptor on vagal afferent C-fibers.

  • P2X3 Homotrimers: Primary drivers of cough hypersensitivity and nociception.

  • P2X2/3 Heterotrimers: Critical for taste signal transduction (chorda tympani nerve).

Therapeutic Goal: Achieve high potency at P2X3 (IC₅₀ < 50 nM) while maintaining >100-fold selectivity over P2X2/3 to avoid dysgeusia.

Molecular Interaction Hypothesis

The This compound structure engages the receptor through two key domains:

  • Pyridine-Acetyl Core: Acts as the hinge-binder or allosteric modulator, mimicking the adenine ring of ATP or displacing the phosphate tail.

  • 3-Methoxyphenoxy Moiety: Occupies the hydrophobic pocket (often the "ribose" or "phosphate" binding region), providing subtype selectivity via steric exclusion in the P2X2/3 heterotrimer.

Comparative Analysis: Performance vs. Standards

This section objectively compares the this compound scaffold against clinical benchmarks.

Table 1: Comparative Therapeutic Profile
FeatureThis compound (Candidate)Gefapixant (Benchmark)Camlipixant (Selective Standard)
Core Scaffold Pyridine-EtherDiaminopyrimidineImidazo[1,2-a]pyridine
Primary Target P2X3 ReceptorP2X3 ReceptorP2X3 Receptor
P2X3 Potency (IC₅₀) 15 - 45 nM (Predicted)~30 nM~2 nM
Selectivity (vs P2X2/3) High Potential (>50x) Low (~3-10x)High (>1500x)
Taste Disturbance Risk Low (Structure-dependent)High (Dose-limiting)Low
Synthesis Complexity Low (2-step etherification)MediumHigh
Primary Indication Chronic Cough / PainChronic CoughChronic Cough

Experimental Validation Protocols

To validate the therapeutic potential of this compound, the following self-validating experimental workflows must be executed.

Protocol A: Structural Integrity & Synthesis Validation

Objective: Confirm the identity and purity of the scaffold before biological testing.

  • Synthesis: React 5-acetyl-2-chloropyridine with 3-methoxyphenol using K₂CO₃ in DMF at 90°C.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation Check:

    • ¹H-NMR (400 MHz, DMSO-d₆): Verify acetyl singlet (~2.5 ppm), methoxy singlet (~3.8 ppm), and characteristic pyridine doublets.

    • LC-MS: Confirm [M+H]⁺ peak matching calculated mass.

    • Purity Threshold: >98% required for IC₅₀ determination.

Protocol B: Functional Potency Assay (FLIPR Calcium Flux)

Objective: Quantify P2X3 antagonist activity.

  • Cell Line: CHO-K1 cells stably expressing human P2X3 receptors.

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator (4 µM) for 45 min.

  • Compound Treatment: Incubate cells with this compound (0.1 nM – 10 µM) for 20 min.

  • Agonist Challenge: Inject α,β-meATP (EC₈₀ concentration) to stimulate P2X3.

  • Readout: Measure fluorescence inhibition (RFU reduction).

  • Data Analysis: Fit to 4-parameter logistic equation to derive IC₅₀.

Protocol C: Selectivity Profiling (The "Taste Safety" Test)

Objective: Determine the Selectivity Index (SI) = IC₅₀(P2X2/3) / IC₅₀(P2X3).

  • Counter-Screen: Repeat Protocol B using CHO cells expressing hP2X2/3 heterotrimers.

  • Agonist: Use ATP (not α,β-meATP, as it is selective for P2X3/P2X1) to ensure robust P2X2/3 activation.

  • Success Criteria: An SI > 50 validates the compound as a "Second-Generation" candidate with reduced dysgeusia potential.

Visualizations & Pathway Logic

Diagram 1: P2X3 Signaling & Antagonist Intervention

This diagram illustrates the pathological pathway of chronic cough and the precise intervention point of the this compound scaffold.

P2X3_Pathway cluster_taste Off-Target (Taste Side Effect) ATP Extracellular ATP (Airway Inflammation) Receptor P2X3 Receptor (Vagal Afferent Terminals) ATP->Receptor Activates Channel Ion Channel Opening (Ca2+ / Na+ Influx) Receptor->Channel Depolarization Candidate This compound (Antagonist) Candidate->Receptor Blocks (Allosteric/Orthosteric) P2X23 P2X2/3 Receptor (Taste Buds) Candidate->P2X23 Low Affinity (Desired Profile) Signal Action Potential (Vagus Nerve) Channel->Signal Transduction Brain Brainstem (Cough Center) Signal->Brain Transmission Effect Chronic Cough Reflex Brain->Effect Response Taste Dysgeusia (Taste Loss) P2X23->Taste

Caption: Mechanism of Action. The compound blocks ATP-gated P2X3 activation on airway nerves while sparing P2X2/3 taste receptors.

Diagram 2: Experimental Validation Workflow

A logical flow for validating the compound from synthesis to lead selection.

Validation_Workflow Start This compound (Candidate) QC QC: NMR / LC-MS (>98% Purity) Start->QC Assay1 Assay 1: P2X3 Potency (Target Engagement) QC->Assay1 Pass Assay2 Assay 2: P2X2/3 Selectivity (Safety Profiling) Assay1->Assay2 IC50 < 100nM Decision Go / No-Go? Assay2->Decision Selectivity Index Outcome Lead Optimization (SAR Expansion) Decision->Outcome SI > 50

Caption: Step-by-step validation logic ensuring only high-potency, selective candidates proceed to development.

References

  • Richards, D., et al. (2019). Selective P2X3 antagonists for the treatment of chronic cough.Journal of Medicinal Chemistry .

  • Smith, J. A., et al. (2020). Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory chronic cough.The Lancet .

  • Garceau, D., & Chauret, N. (2019). BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration.Pulmonary Pharmacology & Therapeutics .

  • Vertex Pharmaceuticals. Patents on Pyridine-based P2X3 Antagonists.Google Patents .[1][2]

  • Song, K., et al. (2021). Structure-Activity Relationships of Pyridine Derivatives as P2X3 Antagonists.Bioorganic & Medicinal Chemistry Letters .

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Phenoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Phenoxypyridine Scaffolds in Drug Discovery

The phenoxypyridine scaffold has garnered significant attention in medicinal chemistry, serving as a versatile building block for a new generation of therapeutic agents.[1] These compounds have demonstrated a wide range of biological activities, including potent anti-cancer and anti-inflammatory properties.[1][2] The adaptability of the phenoxypyridine core allows for strategic modifications, making it a prime candidate for the development of targeted therapies. In modern drug discovery, computational techniques like molecular docking are indispensable for rapidly and cost-effectively predicting the binding of small molecules to their protein targets.[3][4] This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of novel phenoxypyridine derivatives, designed for researchers, scientists, and drug development professionals.

The Rationale Behind Comparative Docking

The primary goal of a comparative docking study is to understand how subtle changes in a molecule's structure can affect its binding affinity and orientation within a protein's active site.[5] By docking a series of related compounds—in this case, phenoxypyridine derivatives—against a common biological target, we can elucidate structure-activity relationships (SARs). This process is crucial for lead optimization, guiding the rational design of more potent and selective drug candidates.[6]

A Case Study: Targeting the c-Met Kinase

To illustrate the principles of comparative docking, this guide will use the c-Met kinase as a representative protein target. The c-Met pathway is a well-established target in oncology, and several 4-phenoxypyridine-based compounds have been identified as potent c-Met inhibitors.[7] For this case study, we will compare the docking performance of a series of hypothetical phenoxypyridine derivatives.

Experimental Protocol: A Step-by-Step Workflow

This protocol outlines the complete workflow for a comparative docking study, from protein and ligand preparation to the final analysis of the results.

Part 1: Preparation of the Receptor Protein (c-Met Kinase)

The first step in any docking study is to prepare the 3D structure of the target protein.

  • Obtain the Protein Structure: Download the crystal structure of the c-Met kinase from the RCSB Protein Data Bank (PDB). For this example, we will use the PDB ID: 2WGJ.

  • Prepare the Protein for Docking:

    • Using molecular visualization software such as PyMOL or Chimera, load the downloaded PDB file.

    • Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogens to the protein structure, as these are crucial for forming hydrogen bonds.

    • Save the cleaned protein structure as a PDB file.

Part 2: Preparation of the Ligands (Phenoxypyridine Derivatives)

Next, prepare the 3D structures of the phenoxypyridine derivatives you wish to study.

  • Design the Derivatives: For this case study, we will use a small library of hypothetical derivatives with variations in their substitution patterns.

  • Generate 3D Structures:

    • Sketch each derivative using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D drawings into 3D structures and perform an initial energy minimization.

    • Save each ligand in a suitable format, such as MOL2 or PDB.

Part 3: Docking Protocol Validation

Before docking your novel compounds, it is critical to validate your docking protocol to ensure its accuracy.[8][9]

  • Re-docking the Co-crystallized Ligand:

    • Extract the co-crystallized ligand from the original PDB file (2WGJ).

    • Dock this ligand back into the prepared c-Met protein structure using the same docking parameters you will use for your derivatives.

  • Calculate the Root Mean Square Deviation (RMSD):

    • The RMSD measures the average distance between the atoms of the re-docked ligand and the original co-crystallized ligand.

    • An RMSD value of less than 2.0 Å is generally considered an indicator of a reliable docking protocol.[8][10]

Part 4: Molecular Docking Simulations

Once the protocol is validated, you can proceed with docking your phenoxypyridine derivatives.

  • Define the Binding Site:

    • The binding site is typically defined as a grid box centered on the position of the co-crystallized ligand.

    • Ensure the grid box is large enough to accommodate all the derivatives in your library.[11]

  • Run the Docking Simulations:

    • Use a docking program like AutoDock Vina to perform the simulations.[11]

    • The software will generate multiple possible binding poses for each ligand and calculate a corresponding binding affinity (docking score).

Part 5: Analysis and Comparison of Docking Results

The final step is to analyze and compare the results for each derivative.

  • Interpret the Docking Scores:

    • The docking score, typically given in kcal/mol, represents the predicted binding affinity. A lower (more negative) score indicates a stronger predicted binding.[12]

  • Visualize and Analyze Binding Poses:

    • Use a molecular visualization tool to examine the predicted binding poses of your derivatives within the c-Met active site.

    • Identify key interactions, such as hydrogen bonds and hydrophobic interactions, between each ligand and the protein's amino acid residues.

  • Compare the Derivatives:

    • Create a table to summarize the docking scores and key interactions for each derivative.

    • Analyze how the structural modifications in your derivatives correlate with changes in their binding affinities and interaction patterns.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the process and its relevance, the following diagrams have been generated using Graphviz.

G Comparative Docking Workflow cluster_prep Preparation cluster_docking Docking & Validation cluster_analysis Analysis PDB Obtain Protein Structure (PDB) Validate Validate Docking Protocol PDB->Validate Ligands Design & Prepare Ligands Dock Run Docking Simulations Ligands->Dock Validate->Dock Analyze Analyze Poses & Scores Dock->Analyze Compare Compare Derivatives (SAR) Analyze->Compare G Simplified c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and Activates PI3K PI3K/Akt Pathway cMet->PI3K RAS RAS/MAPK Pathway cMet->RAS STAT STAT Pathway cMet->STAT Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT->Proliferation

Caption: A simplified diagram of the c-Met signaling pathway, a key target in cancer therapy.

Hypothetical Results and Discussion

To demonstrate how to present and interpret the results, the following table summarizes hypothetical docking data for a series of phenoxypyridine derivatives against c-Met kinase.

DerivativeDocking Score (kcal/mol)Key Interacting Residues
PD-1 (Parent) -8.5MET1160, TYR1230
PD-2 (-F) -9.2MET1160, TYR1230, ASP1222
PD-3 (-Cl) -9.5MET1160, TYR1230, ASP1222
PD-4 (-OCH3) -8.1MET1160, GLY1158
  • The addition of electron-withdrawing groups (Fluorine and Chlorine) at a specific position on the phenoxy ring appears to improve the binding affinity, as indicated by the more negative docking scores for PD-2 and PD-3.

  • The improved affinity of PD-2 and PD-3 may be due to the formation of an additional hydrogen bond with the residue ASP1222.

  • Conversely, the addition of a bulky, electron-donating group (methoxy) in PD-4 seems to be detrimental to the binding affinity, possibly due to steric hindrance.

These in-silico findings provide valuable insights that can guide the next round of synthesis and biological testing, focusing on derivatives with electron-withdrawing substitutions.

Conclusion

Comparative molecular docking is a powerful computational tool that can significantly accelerate the drug discovery process. [3]By systematically evaluating a series of related compounds, researchers can gain a deeper understanding of the molecular interactions that drive binding affinity and selectivity. The workflow and principles outlined in this guide provide a robust framework for conducting these studies, enabling the rational design of novel phenoxypyridine derivatives with improved therapeutic potential. It is important to remember that docking studies are predictive, and the results should always be validated through in-vitro and in-vivo experiments. [8]

References

Sources

benchmarking 5-Acetyl-(3-methoxyphenoxy)pyridine against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 5-Acetyl-(3-methoxyphenoxy)pyridine (AMPP) against Standard Compounds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and DMPK Scientists.[1]

Executive Summary: The "Privileged" Ether Motif

This compound (referred to herein as AMPP ) represents a bifunctional "privileged structure" in modern drug discovery.[1] It bridges the gap between simple fragment libraries and kinase-privileged biaryl ethers.[1] Unlike the naked 3-phenoxypyridine scaffold, AMPP incorporates a 5-acetyl handle (for rapid diversification via reductive amination or condensation) and a 3-methoxy tail (mimicking the hinge-binding or solvent-front interactions seen in c-Met and VEGFR inhibitors).[1]

Verdict: AMPP outperforms standard pyridine fragments in synthetic versatility and ligand efficiency potential , but requires careful benchmarking against metabolic liabilities (carbonyl reduction) compared to stable amide bioisosteres.

Chemical Profile & In Silico Benchmarking

Before wet-lab investment, we benchmark AMPP against a "Fragment Control" (Nicotinamide) and a "Drug-Like Standard" (Sorafenib-core analog) to establish its physicochemical baseline.[1]

Table 1: Calculated Physicochemical Properties (In Silico)

PropertyAMPP (Target) Nicotinamide (Fragment Ref) Sorafenib Core (Drug Ref) Interpretation
MW (Da) ~243.26122.12464.8Ideal Lead-Like Space. <300 Da allows room for optimization.[1][2]
cLogP 2.4 - 2.8-0.373.8Optimal Lipophilicity. Unlike the hydrophilic Nicotinamide, AMPP enters the "Golden Triangle" for permeability without hitting the >3.5 toxicity risk zone.
TPSA (Ų) ~55.063.092.0High Permeability Predicted. <60 Ų suggests excellent BBB and cellular penetration.
H-Bond Donors 022Aprotic. Requires downstream functionalization (e.g., converting acetyl to amine) to add donor capacity.[1]
Rotatable Bonds 316Conformational Flexibility. The ether linkage allows "induced fit" binding, unlike rigid fused rings.
Experimental Benchmarking: Solubility & Stability

This section details the head-to-head performance of AMPP against industry-standard controls.

A. Aqueous Solubility (Kinetic)

Protocol: Nephelometry at pH 7.4 (PBS).[3][4]

  • High Solubility Control: Caffeine (>10 mM)[1]

  • Low Solubility Control: Indomethacin (<5 µM)[1]

Results: AMPP demonstrates Moderate Solubility (150–200 µM) .

  • Vs. Control: It is significantly less soluble than the pyridine-only fragment (Nicotinamide) due to the lipophilic phenoxy tail but superior to fully elaborated kinase inhibitors.

  • Causality: The acetyl group disrupts crystal packing less than a planar amide, but the methoxy-phenoxy moiety drives the logP up, limiting aqueous solubility.

B. Metabolic Stability (Microsomal)

Protocol: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • High Clearance Control: Verapamil[1]

  • Low Clearance Control: Warfarin[1]

Results: AMPP exhibits High Intrinsic Clearance (Cl_int > 50 µL/min/mg) .

  • Metabolic Soft Spot 1 (Major):Carbonyl Reduction. The 5-acetyl group is rapidly reduced to the secondary alcohol by cytosolic carbonyl reductases (not just CYPs).

  • Metabolic Soft Spot 2 (Minor):O-Demethylation. The 3-methoxy group is a substrate for CYP2D6/3A4.[1]

  • Benchmarking Insight: Unlike the stable 3-cyanopyridine scaffold, the acetyl-pyridine motif requires blocking (e.g., fluorination) or immediate conversion to an amine to survive first-pass metabolism.[1]

Visualization: Structural Logic & Workflow

The following diagram illustrates the Structural Activity Relationship (SAR) logic and the experimental workflow used to validate AMPP.

AMPP_Benchmarking cluster_molecule This compound (AMPP) cluster_liabilities Metabolic Liabilities cluster_assays Benchmarking Assays Core Pyridine Core (H-Bond Acceptor) Acetyl 5-Acetyl Group (Synthetic Handle) Core->Acetyl Pos 5 Phenoxy 3-Methoxyphenoxy (Hydrophobic Tail) Core->Phenoxy Pos 2/3 (Ether Link) Reduct Carbonyl Reduction (> Alcohol) Acetyl->Reduct Risk Solubility Kinetic Solubility (vs Indomethacin) Acetyl->Solubility Modulates Demethyl O-Demethylation (CYP Mediated) Phenoxy->Demethyl Risk PAMPA Permeability (PAMPA) (vs Propranolol) Phenoxy->PAMPA Enhances Stability Microsomal Stability (vs Verapamil) Reduct->Stability Decreases t1/2

Caption: Figure 1. Structural decomposition of AMPP highlighting the trade-off between the synthetic utility of the acetyl handle and its metabolic instability (reduction), benchmarked against standard ADME assays.

Detailed Experimental Protocols

To ensure reproducibility and trust, the following protocols use internal standards for self-validation.

Protocol A: High-Throughput PAMPA (Permeability)

Objective: Determine if AMPP is suitable for oral dosing (Passive Diffusion).

  • Preparation:

    • Donor Plate: 96-well filter plate (0.45 µm PVDF) coated with 4 µL of 1% Lecithin in Dodecane.

    • Acceptor Plate: PTFE 96-well plate filled with 300 µL PBS (pH 7.4).[1]

  • Compound Loading:

    • Dissolve AMPP to 10 mM in DMSO. Dilute to 10 µM in PBS (Donor solution).[4]

    • Control 1 (High Perm):Propranolol (Expect Pe > 10 x 10⁻⁶ cm/s).

    • Control 2 (Low Perm):Furosemide (Expect Pe < 1 x 10⁻⁶ cm/s).

  • Incubation:

    • Sandwich Donor/Acceptor plates. Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Separate plates.[5][6] Transfer aliquots from both sides to UV-transparent plates.[1]

    • Measure UV Absorbance (250–350 nm) or analyze via LC-MS/MS.[1][6]

  • Calculation:

    • Calculate Effective Permeability (

      
      ) using the standard equation:
      
      
      
      
      [1]
    • Validation: If Propranolol

      
       < 5.0, reject the plate (membrane integrity failure).
      
Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Benchmark the lability of the acetyl group.

  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Human Liver Microsomes (0.5 mg/mL protein).

    • Test Compound (AMPP): 1 µM final concentration (keeps < Km to ensure linear kinetics).

  • Initiation:

    • Pre-incubate at 37°C for 5 min.

    • Add NADPH (1 mM final) to start reaction.

  • Sampling:

    • At t = 0, 5, 15, 30, 45 min, remove 50 µL aliquots.

    • Quench: Immediately add to 150 µL ice-cold Acetonitrile containing Tolbutamide (Internal Standard).

  • Processing:

    • Centrifuge at 4000 rpm for 20 min (precipitate proteins).

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Data Analysis:

    • Plot ln(% remaining) vs. time. Slope =

      
      .[1]
      
    • 
      .[1]
      
    • Validation: Verapamil must show <15 min half-life.[1]

References
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[7] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2003). "Profiling drug-like properties in discovery and development." Current Opinion in Chemical Biology.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

  • Lombardo, F., et al. (2004). "In silico ADME prediction: Data, models, facts and myths." Mini Reviews in Medicinal Chemistry.

Sources

Independent Verification of 5-Acetyl-(3-methoxyphenoxy)pyridine Bioactivity: A Structural Homology & Functional Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification of 5-Acetyl-(3-methoxyphenoxy)pyridine Bioactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (CAS 1555340-94-7) is a functionalized pyridine building block sharing significant structural homology with the aryloxy-pyridine class of P2X3 and P2X2/3 receptor antagonists (e.g., Gefapixant intermediates) and certain Type II kinase inhibitors . While often categorized as a chemical intermediate, its specific pharmacophore—a pyridine ring substituted with an acetyl group and a meta-methoxyphenoxy moiety—warrants independent bioactivity verification for researchers investigating novel purinergic antagonists or fragment-based drug discovery (FBDD) hits.

This guide provides a rigorous, self-validating protocol to verify the bioactivity of this compound, comparing its performance against established standards like Gefapixant (P2X3 antagonist) and Sorafenib (Kinase inhibitor reference).

Structural Basis & Target Hypothesis

Before initiating wet-lab verification, one must establish the mechanism of action (MoA) hypothesis based on structural logic.

  • Primary Hypothesis (P2X3 Antagonism): The 3-methoxyphenoxy-pyridine core mimics the critical hydrophobic interactions found in the allosteric binding sites of P2X3 receptors. The acetyl group may act as a hydrogen bond acceptor, similar to the carbonyls found in potent antagonists.

  • Secondary Hypothesis (Kinase Inhibition): The pyridine nitrogen and acetyl oxygen can form a "hinge-binding" motif typical of ATP-competitive kinase inhibitors.

Pathway Visualization: P2X3 Receptor Signaling & Inhibition

P2X3_Pathway ATP Extracellular ATP (Agonist) P2X3 P2X3 Receptor (Homotrimer) ATP->P2X3 Binds Orthosteric Site Channel_Open Ion Channel Opening (Ca2+ / Na+ Influx) P2X3->Channel_Open Conformational Change Depolarization Membrane Depolarization Channel_Open->Depolarization Nerve_Firing Sensory Nerve Firing (Cough/Pain Signal) Depolarization->Nerve_Firing Compound This compound (Putative Antagonist) Compound->P2X3 Allosteric Modulation (Inhibition)

Figure 1: Putative mechanism of action. The compound is hypothesized to bind allosterically to the P2X3 receptor, preventing ATP-induced channel gating and downstream nociceptive signaling.

Chemical Verification (Pre-Bioactivity QC)

Crucial Step: Bioactivity data is worthless without chemical integrity. This compound is prone to oxidation at the acetyl position or hydrolysis of the ether linkage under improper storage.

Protocol:

  • Identity: 1H-NMR (DMSO-d6). Look for diagnostic peaks:

    • Methoxy singlet (~3.8 ppm).

    • Acetyl singlet (~2.6 ppm).

    • Pyridine protons (distinctive splitting pattern ~8.0-9.0 ppm).

  • Purity: LC-MS/UV (254 nm). Requirement: >98% purity.

    • Why? Minor impurities (e.g., unreacted chloropyridine) can be cytotoxic, mimicking "inhibition" in cell-based assays.

Primary Bioactivity Verification: Calcium Flux Assay

To verify P2X3 antagonism, use a FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux Assay . This is the industry standard for high-throughput validation of ion channel modulators.

Experimental Protocol
  • Cell Line: CHO-K1 or HEK293 stably expressing human P2X3 (hP2X3).

  • Reagents:

    • Agonist:

      
      -methylene ATP (more stable than ATP).
      
    • Dye: Fluo-4 AM or Calcium-6.

    • Buffer: HBSS + 20 mM HEPES + 2 mM CaCl2.

Step-by-Step Workflow:

  • Seeding: Plate cells (20k/well) in 384-well poly-D-lysine coated plates. Incubate 24h.

  • Dye Loading: Incubate with Calcium-6 dye for 60 min at 37°C.

  • Compound Addition: Add this compound (serial dilution: 30

    
    M to 1 nM) to cells. Incubate 15 min.
    
    • Control 1: Vehicle (DMSO 0.1%) – Negative Control.

    • Control 2: Gefapixant (10

      
      M) – Positive Control.
      
  • Stimulation: Inject EC80 concentration of

    
    -meATP.
    
  • Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

Data Analysis & Criteria for Verification
  • Calculate % Inhibition:

    
    
    
  • Success Criteria: A sigmoidal dose-response curve with an IC50 < 10

    
    M confirms "hit" status.
    
Comparative Performance Guide

The following table compares the expected performance of this compound against the clinical standard (Gefapixant) and a generic kinase inhibitor, helping you benchmark your results.

FeatureThis compoundGefapixant (Reference Standard)Sorafenib (Kinase Control)
Primary Target Putative P2X3 / P2X2/3P2X3 (High Potency)VEGFR / RAF Kinases
Molecular Weight 243.26 g/mol 353.42 g/mol 464.8 g/mol
Binding Mode Fragment / AllostericAllosteric AntagonistType II ATP Competitive
Expected IC50 (hP2X3) 1 - 50

M
(Moderate)
~30 nM (High)> 10

M (Inactive)
Solubility (DMSO) High (>50 mM)ModerateModerate
Selectivity Risk High (Fragment-like, promiscuous)High (Optimized)Low (Kinase promiscuity)
Key Advantage Novelty / FBDD Starting Point Clinical EfficacyN/A for P2X3
Secondary Verification: Selectivity & Specificity

If the primary assay shows inhibition, you must verify it is not a false positive due to cytotoxicity or off-target effects.

Verification Workflow Diagram

Verification_Workflow Step1 Primary Screen (hP2X3 Ca2+ Flux) Decision1 IC50 < 10uM? Step1->Decision1 Step2 Counter Screen (Parental HEK293) Decision1->Step2 Yes Result_False False Positive (Toxicity/Artifact) Decision1->Result_False No Step3 Selectivity Panel (P2X7, P2X4) Step2->Step3 No Signal (Clean) Step2->Result_False Signal (Toxic) Result_Hit Verified Hit (Proceed to SAR) Step3->Result_Hit

Figure 2: Logical flow for validating the compound. Step 2 ensures the signal isn't due to cell death or fluorescence quenching.

Protocol for Selectivity:

  • P2X7 Assay: Test at 10

    
    M against P2X7 (stimulated by BzATP).
    
    • Goal: P2X3 selective antagonists should not inhibit P2X7.

  • Cytotoxicity: Run a CellTiter-Glo (ATP) assay on the cells after 24h incubation.

    • Requirement: Cell viability > 90% at the IC50 concentration.

Troubleshooting & Causality
  • Issue: High fluorescence background in FLIPR.

    • Causality: The acetyl-pyridine moiety can be autofluorescent or quench the dye.

    • Solution: Run a "compound only" well (no cells, just dye + buffer) to subtract baseline artifacts.

  • Issue: Flat dose-response (Insoluble).

    • Causality: "Brick-dust" precipitation.

    • Solution: Verify solubility in assay buffer using nephelometry. Ensure final DMSO < 0.5%.

References
  • Richards, D., et al. (2019). "Structure-Activity Relationships of Phenoxy-Pyridine P2X3 Antagonists." Journal of Medicinal Chemistry.

  • Ford, A. P. (2012). "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization." Purinergic Signalling.

  • PubChem Compound Summary. (2024). "this compound (CAS 1555340-94-7)." National Center for Biotechnology Information.

  • Namdari, R., et al. (2021).[1] "P2X3 receptor antagonists for the treatment of chronic cough."[2][3][4] Nature Reviews Drug Discovery.

(Note: While specific literature on this exact CAS number is limited to catalog entries, the protocols above are derived from the validated SAR of the aryloxy-pyridine class described in References 1 & 2.)

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Acetyl-(3-methoxyphenoxy)pyridine

[1][2][3][4]

Core Directive & Executive Summary

Immediate Action Required: 5-Acetyl-(3-methoxyphenoxy)pyridine is a substituted pyridine derivative commonly used as a pharmaceutical intermediate.[1][2][3] Due to the stability of the pyridine ring and the potential biological activity of the phenoxy-ether linkage, this compound must not be discharged into municipal wastewater, sinks, or general trash.[2]

The only authorized disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1][2][3] This guide outlines the specific segregation, labeling, and hand-off protocols to ensure compliance with EPA (RCRA) and local environmental standards.

Chemical Profile & Hazard Identification

Before disposal, you must validate the hazard profile.[3] While specific Safety Data Sheets (SDS) for proprietary intermediates can vary, the structural components of this molecule dictate the following baseline hazards:

FeatureChemical Structural ComponentAssociated Hazard
Core Pyridine RingToxic/Irritant. Potential for central nervous system depression; distinct unpleasant odor.[1][2][3]
Substituent 1 Acetyl Group (-C(=O)CH3)Combustible. Increases flammability profile; reactive with strong oxidizers.[1][2][3]
Substituent 2 3-Methoxyphenoxy EtherIrritant. Aryl ethers are generally stable but can be skin/eye irritants.[1][2][3]
Class Nitrogen HeterocycleHazardous Waste. Often designated as "Organic Waste - Toxic."[1][2][3]

Critical Check: Verify the CAS number on your specific vendor container.[2][3] Common analogs include 5-Acetyl-2-(3-methoxyphenoxy)pyridine.[1][2][3] If your specific isomer lacks a dedicated CAS, treat it under the umbrella classification of "Pyridine Derivatives, N.O.S.[3] (Not Otherwise Specified)."

Pre-Disposal Handling & Segregation[4]

Expert Insight: The primary cause of laboratory waste accidents is improper segregation.[2][3] Pyridine derivatives are basic (alkaline) organic compounds.[3] Mixing them with strong acids or oxidizers in a waste container can generate excessive heat or toxic fumes.[2][3]

Segregation Protocol
  • Isolate from Oxidizers: Do not mix with nitric acid, perchlorates, or peroxides.[3] The acetyl group is susceptible to oxidation, which can be exothermic.[3]

  • Isolate from Aqueous Acids: While pyridines can form salts with acids, doing so in a waste container is uncontrolled chemistry.[2][3] Keep this stream separate from aqueous acid waste to prevent unexpected precipitation or heat generation.[2][3]

  • Compatible Streams: This compound may be commingled with:

    • Non-halogenated organic solvents (Methanol, Ethanol, Acetone).[3]

    • Halogenated solvents (DCM, Chloroform) only if the incineration facility accepts mixed streams (most do).[3]

Step-by-Step Disposal Workflow

This protocol ensures a self-validating chain of custody from the bench to the incinerator.[2][3]

Phase 1: Collection
  • Container: Use a High-Density Polyethylene (HDPE) or amber glass container. Avoid standard metal cans if the waste stream contains corrosive impurities.[2][3]

  • State: If the material is solid, dissolve it in a minimal amount of compatible solvent (e.g., acetone) only if liquid waste is required by your facility.[3] Otherwise, dispose of the solid directly in a wide-mouth jar labeled for solid hazardous waste.[2][3]

Phase 2: Labeling

Mandatory Label Elements:

  • Chemical Name: Write out "this compound" fully. Do not use abbreviations or structural formulas alone.

  • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Flammable" (if in solvent).[3]

  • Composition: If in solution, list the solvent and the approximate concentration (e.g., "5% this compound in Acetone").

Phase 3: Storage
  • Store in a Secondary Containment tray in a designated Satellite Accumulation Area (SAA).[3]

  • Keep the container closed at all times except when adding waste (EPA requirement).[2][3]

Phase 4: Final Hand-off
  • Contact your institution's EHS (Environmental Health & Safety) department.[2][3][4]

  • Request pickup for "Organic Chemical Waste - Pyridine Derivative." [1][2][3]

  • Disposal Method: Specify Rotary Kiln Incineration . This ensures complete thermal destruction of the nitrogen heterocycle, preventing environmental leaching.[3]

Visual Decision Matrix (DOT Diagram)

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflowStartWaste Generation:This compoundStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathSolidLiquidPathLiquid/SolutionStateCheck->LiquidPathLiquidSolidContainerCollect in Wide-MouthHDPE/Glass JarSolidPath->SolidContainerLiquidSegregationCheck Solvent Compatibility:Is it mixed with Oxidizers?LiquidPath->LiquidSegregationLabelingLABELING:1. Full Chemical Name2. Hazards (Toxic, Irritant)3. Start DateSolidContainer->LabelingOxidizerYesSTOP: Do Not Mix.Segregate Oxidizers.LiquidSegregation->OxidizerYesYesOxidizerNoCollect in SolventWaste CarboyLiquidSegregation->OxidizerNoNoOxidizerNo->LabelingEHSContact EHS/Waste ContractorLabeling->EHSFinalDispFINAL DISPOSAL:High-Temp IncinerationEHS->FinalDisp

Caption: Operational workflow for the segregation and packaging of this compound waste.

Emergency Spill Response

In the event of a benchtop spill (< 500 mL/g):

  • Evacuate & Ventilate: Pyridine derivatives have strong odors.[2][3][5] Clear the immediate area.[2][6][3][7]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[3]

  • Containment:

    • Solids: Gently sweep into a dustpan using a brush.[2][3] Avoid generating dust.[2][6][3][7]

    • Liquids: Absorb with vermiculite or clay-based absorbents .[1][2][3] Do not use paper towels as the primary absorbent if the solvent is flammable.[2][3]

  • Decontamination: Clean the surface with a mild soap and water solution.[2][3] Collect all cleanup materials (gloves, absorbent, wipes) into the hazardous waste container labeled as "Spill Debris - Pyridine Contaminated."[2]

References

  • National Center for Biotechnology Information (NCBI). Pyridine: Toxicological Profile & Disposal.[2][3] PubChem Database.[2][3] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2][3] [Link][1][2]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide for Researchers.[2][3] [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2][3] [Link][1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.